Griseofulvin-13C,d3

Catalog No.
S12890075
CAS No.
M.F
C17H17ClO6
M. Wt
356.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Griseofulvin-13C,d3

Product Name

Griseofulvin-13C,d3

IUPAC Name

(2S,5'R)-7-chloro-3',6-dimethoxy-5'-methyl-4-(trideuterio(113C)methoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

Molecular Formula

C17H17ClO6

Molecular Weight

356.77 g/mol

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i2+1D3

InChI Key

DDUHZTYCFQRHIY-IQVAYXSPSA-N

SMILES

Array

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC(=C(C2=C1C(=O)[C@]3(O2)[C@@H](CC(=O)C=C3OC)C)Cl)OC

Griseofulvin: Chemical and Biosynthetic Context

Author: Smolecule Technical Support Team. Date: February 2026

To plan an isotopic enrichment strategy, understanding the compound's structure and biosynthesis is crucial. The table below summarizes key information about griseofulvin from the search results.

Property Description
Molecular Formula C₁₇H₁₇ClO₆ [1] [2] [3]
Chemical Structure A chlorine-containing spirocyclic compound with a benzophenone backbone and multiple methoxy groups [1] [2].
Producing Organisms Primarily Penicillium species (e.g., P. griseofulvum, P. aethiopicum), and other ascomycetes like Xylaria flabelliformis [1] [3].
Biosynthetic Class Fungal polyketide [1].
Key Biosynthetic Precursor Derived from one acetyl-CoA and three malonyl-CoA units, forming a 6-methylsalicylic acid (6-MSA) intermediate [1].
Biosynthetic Gene Cluster The gsf cluster (e.g., gsfA, gsfI, gsfB, gsfC, etc.) in P. aethiopicum [1].

This biosynthetic pathway suggests that using 1-¹³C-acetate or U-¹³C-glucose in the culture medium of producing fungi would lead to specific or uniform ¹³C-labeling in the griseofulvin molecule [1].

A Methodology for Stable Isotope-Assisted Metabolomics

Although not specific to griseofulvin, the MetExtract II software suite offers a powerful and validated general methodology for detecting and analyzing isotopically labeled metabolites, which is directly applicable to your goal. The workflow for its "AllExtract" module (M1), which is designed for untargeted detection of all metabolites in a biological system using uniform labeling, can be visualized as follows:

Start Start: Prepare Sample (Mix native and U-¹³C-labeled biological material) Step1 Step 1: LC-HRMS Analysis Start->Step1 Step2 Step 2: Scan-wise Pair Detection Find M (native) and M' (labeled) ion pairs Step1->Step2 Step3 Step 3: Apply Filters - Intensity threshold - User-defined M:M' ratio - Isotopologue pattern matching Step2->Step3 Step4 Step 4: Chrom. Peak Picking & Data Matrix Export Step3->Step4 Result Result: List of detected native/labeled metabolite pairs Step4->Result

Experimental workflow for detecting labeled metabolites using MetExtract II, based on [4].

This methodology is detailed because it provides a robust framework for data processing and analysis, which is a critical part of any isotopic enrichment experiment. The software can be applied to study griseofulvin biosynthesis or its metabolic fate.

Suggested Experimental Pathways

Based on the available information, here are two potential approaches you could take to create labeled griseofulvin:

  • Biosynthetic Labeling in Fungal Cultures: This is the most direct method inferred from the literature [1]. You would ferment a griseofulvin-producing fungus (e.g., a Penicillium strain) in a medium containing a stable isotope source, such as:

    • U-¹³C-Glucose: To achieve uniform ¹³C labeling throughout the griseofulvin molecule.
    • 1-¹³C-Sodium Acetate: To label specific carbon positions based on the polyketide assembly pathway. The resulting labeled griseofulvin would then be extracted and purified from the culture.
  • Isotopic Engineering via Chemical Synthesis: The patent on "Molecular Isotopic Engineering" [5] suggests a complementary approach. This involves designing the synthesis of griseofulvin (or a key intermediate) using reactants of a predefined isotopic composition. This method offers precise control over the position and type of isotope incorporated but may be more complex synthetically.

References

Griseofulvin-13C d3 mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Griseofulvin: Mechanism of Action

Griseofulvin is an antifungal drug that primarily treats dermatophytoses (ringworm) of the skin, hair, and nails [1] [2]. Its effectiveness stems from a multi-faceted mechanism of action targeting fungal cell division and its unique distribution in the body.

The table below summarizes the core aspects of its mechanism:

Aspect Description
Primary Molecular Target Fungal tubulin [3] [2]
Key Molecular Action Binds to tubulin, inhibiting its polymerization into microtubules [4] [3].
Cellular Consequence Disruption of the mitotic spindle, which inhibits mitosis (nuclear division) and arrests the fungal cell cycle [1] [3].
Overall Effect Fungistatic action (halts fungal growth and propagation) [4] [1].
Tissue Targeting Incorporated into keratin precursor cells. As new, drug-containing keratin replaces infected tissue, it creates an environment resistant to fungal growth [3] [2].
Additional Effects Interferes with the synthesis of nucleic acids and proteins within fungal cells [3].

Griseofulvin-13C,d3: Role in Research

This compound is a stable isotope-labeled analog of griseofulvin, where specific atoms have been replaced with carbon-13 (13C) and deuterium (D) [5] [6] [7]. This labeling does not alter the fundamental biological mechanism of action described above [7].

Its primary value in research includes:

  • Acting as a Tracer: The heavy isotopes allow researchers to track the distribution, metabolism, and excretion of the parent drug in complex biological systems with high precision [5] [7].
  • Serving as an Internal Standard: It is used in analytical techniques like mass spectrometry (LC-MS/GC-MS) and NMR spectroscopy for accurate quantification of griseofulvin in samples, improving the reliability of pharmacokinetic and metabolism studies [5] [7].

The following diagram illustrates the typical research workflow for using this labeled compound in mass spectrometry-based assays:

G cluster_0 Role of this compound SamplePrep Sample Preparation (Spike with this compound) LC_Separation Liquid Chromatography (LC) Compound Separation SamplePrep->LC_Separation MS_Ionization MS Ionization Source (e.g., ESI) LC_Separation->MS_Ionization MS_Analysis Mass Spectrometer (MRM Quantification) MS_Ionization->MS_Analysis Data_Output Data Analysis (Compare peak areas) MS_Analysis->Data_Output

Research workflow using this compound as an internal standard for LC-MS.

Practical Research Considerations

For scientists working with this compound, here are key practical details:

  • Handling and Storage: this compound is typically supplied as a white to off-white solid and should be stored in a refrigerator at 2-8°C [6] [7].
  • Molecular Specifications:
    • Molecular Formula: C1613CH14D3ClO6 [5] [6] [7]
    • Molecular Weight: 356.78 g/mol [5] [6] [7]
    • CAS Number: 1329612-29-4 [5] [6]

References

Comprehensive Technical Guide: Griseofulvin Biosynthesis in Penicillium griseofulvum

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

Griseofulvin (C₁₇H₁₇ClO₆) is a chlorine-containing antifungal polyketide metabolite first isolated from Penicillium griseofulvum in 1939 [1] [2]. This structurally unique compound features a grisan core with two methoxy groups at the four and six positions on its aromatic ring structure [2]. Initially recognized for its antifungal properties, griseofulvin was commercially introduced in 1959 and became the first orally-effective antifungal agent for treating human dermatophyte infections [1]. Beyond its antimicrobial applications, griseofulvin has gained renewed research interest due to its diverse pharmacological activities, including antitumor properties, antiviral effects against hepatitis C and SARS-CoV-2, and vascular modulatory activities [1] [2] [3].

Penicillium griseofulvum is a postharvest pathogen responsible for blue mold in stored apples and other pome fruits [4] [5]. This fungus exhibits remarkable metabolic versatility, producing both beneficial compounds like griseofulvin and detrimental mycotoxins including patulin and roquefortine C [5]. The biosynthetic pathways for these secondary metabolites are finely regulated by both pathway-specific and global regulators, representing an intriguing system for studying fungal secondary metabolism [4]. This technical review comprehensively examines the molecular genetics, regulatory mechanisms, and experimental approaches for investigating griseofulvin biosynthesis in P. griseofulvum, providing researchers with essential methodologies for pathway manipulation and optimization.

Griseofulvin Biosynthetic Gene Cluster

Genomic Organization and Evolutionary Context

The griseofulvin biosynthetic gene cluster (BGC) was first fully characterized in Penicillium aethiopicum through shotgun sequencing and bioinformatic mining [1]. Comparative genomic analyses have revealed that the orthologous cluster in P. griseofulvum shares significant synteny and organizational conservation [5] [6]. The P. griseofulvum genome spans approximately 29.3 Mb and encodes numerous secondary metabolite clusters, with the griseofulvin BGC being among the most well-characterized [5].

Table 1: Core Genes in the Griseofulvin Biosynthetic Cluster

Gene Domain/Type Function in Biosynthesis Essential for Production
gsfA NR-PKS (SAT-KS-MAT-PT-ACP) Backbone polyketide synthase; generates benzophenone 5a Yes [1]
gsfB O-methyltransferase Methylation of phenols on benzophenone No [1]
gsfC O-methyltransferase Methylation of phenols on benzophenone No [1]
gsfD O-methyltransferase Methylation at 5-OH position of grisan core No [1]
gsfE Enoyl reductase Catalyzes enoyl reduction in final steps No [1]
gsfF Phenol oxidase Oxidative formation of grisan core from griseophenone B Likely essential
gsfI Halogenase Chlorination of griseophenone C to griseophenone B Yes [1] [6]
gsfK Unknown function Unknown tailoring function No [1]
gsfR1 Transcription factor Pathway-specific regulator No (but affects yield) [4]
gsfR2 Transcription factor Putative regulator (may belong to different pathway) No [4]

The evolutionary origins of the griseofulvin BGC suggest potential horizontal gene transfer events, as the cluster is located near chromosomal ends and flanked by mobile genetic elements—features commonly associated with horizontally acquired clusters in fungi [1]. Phylogenetic analysis of 18S rRNA sequences from griseofulvin-producing fungi reveals a distribution across multiple Penicillium species and other ascomycetes including Xylaria flabelliformis and Memnoniella echinata, with the latter possessing only seven of the thirteen typical gsf genes yet retaining biosynthetic capability [1].

Key Enzymatic Components and Functions

The griseofulvin BGC encompasses several essential enzymatic components that sequentially modify the polyketide backbone into the final product. The central enzyme, GsfA, is a non-reducing polyketide synthase (NR-PKS) that initiates biosynthesis by combining one acetyl-CoA and three malonyl-CoA molecules to form the initial carbon skeleton [1]. GsfA contains several functionally distinct domains: starter unit ACP transacylase (SAT), ketosynthase (KS), malonyl-CoA-ACP transacylase (MAT), product template (PT), and acyl carrier protein (ACP) [1]. The PT domain mediates cyclization of aromatic rings to form the intermediate benzophenone, while the absence of a thioesterase domain suggests alternative release mechanisms for the polyketide chain [6].

Other crucial enzymatic components include:

  • GsfI: A halogenase responsible for the chlorination step, essential for griseofulvin's biological activity [6]. Deletion of gsfI results in accumulation of dechlorogriseofulvin [6].
  • GsfB and GsfC: O-methyltransferases that catalyze methylation of phenols on the benzophenone intermediate [1].
  • GsfF: A phenol oxidative enzyme that facilitates formation of the grisan core from griseophenone B [1].
  • GsfD and GsfE: Enzymes responsible for final modifications including methylation at the 5-OH position and enoyl reduction, respectively [1].

Biosynthetic Pathway and Regulation

Metabolic Pathway and Key Intermediates

The griseofulvin biosynthetic pathway involves a carefully orchestrated series of enzymatic transformations that convert simple acyl-CoA precursors into the complex grisan structure. The pathway proceeds through several well-characterized intermediates, each modified by specific enzymes encoded within the BGC.

Table 2: Key Intermediates in Griseofulvin Biosynthesis

Intermediate Chemical Characteristics Enzymatic Transformation Detectable in Δ mutants
Benzophenone 5a Heptaketide backbone Initial cyclization by GsfA PT domain Only in functional pathway
Griseophenone C Methylated phenols O-methylation by GsfB/GsfC In ΔgsfI mutants
Griseophenone B Chlorinated derivative Chlorination by GsfI In ΔgsfF mutants
Grisan core Oxidatively coupled structure Phenol oxidative coupling by GsfF In ΔgsfD/ΔgsfE mutants
Dechlorogriseofulvin Non-chlorinated final product Full pathway except chlorination In ΔgsfI mutants [6]

The pathway initiates with GsfA assembling one acetyl-CoA and three malonyl-CoA molecules to generate a heptaketide backbone that undergoes cyclization to form benzophenone 5a [1]. Subsequent methylation by GsfB and GsfC produces griseophenone C, which is then chlorinated by GsfI to form griseophenone B [1]. The grisan core is formed through oxidative coupling catalyzed by GsfF, with final modifications including methylation by GsfD and enoyl reduction by GsfE yielding mature griseofulvin [1].

G AcetylCoA AcetylCoA Benzophenone5a Benzophenone5a AcetylCoA->Benzophenone5a GsfA (NR-PKS) MalonylCoA MalonylCoA MalonylCoA->Benzophenone5a GsfA (NR-PKS) GriseophenoneC GriseophenoneC Benzophenone5a->GriseophenoneC GsfB/GsfC (O-MT) GriseophenoneB GriseophenoneB GriseophenoneC->GriseophenoneB GsfI (Halogenase) GrisanCore GrisanCore GriseophenoneB->GrisanCore GsfF (Phenol oxidase) Griseofulvin Griseofulvin GrisanCore->Griseofulvin GsfD/GsfE (MT/ER)

Figure 1: Griseofulvin Biosynthetic Pathway in P. griseofulvum. The diagram illustrates the sequential enzymatic transformations from primary metabolites to griseofulvin, with key intermediates and responsible enzymes indicated.

Regulatory Mechanisms

Griseofulvin biosynthesis is subject to sophisticated multi-level regulation that integrates pathway-specific control with global physiological signals. Two putative transcription factors encoded within the BGC, GsfR1 and GsfR2, play distinct regulatory roles [4]. Experimental evidence from knockout mutants demonstrates that GsfR1 functions as a central regulator with pleiotropic effects, coordinating griseofulvin biosynthesis, conidiation, and virulence on apple fruit [4]. In contrast, GsfR2 appears to participate in a different metabolic pathway despite its location within the griseofulvin cluster [4].

The regulatory network extends beyond pathway-specific factors:

  • Global regulation: Analysis of the gsfR1 promoter revealed binding sites for global regulators that respond to environmental stimuli [4].
  • Nutrient sensing: Carbon and nitrogen sources significantly influence griseofulvin production, with complex regulatory networks mediating these responses [4].
  • Cross-pathway regulation: GsfR1 additionally regulates patulin biosynthesis in P. griseofulvum, indicating interconnected control of multiple secondary metabolite pathways [4].

Environmental factors profoundly impact griseofulvin production, with cultivation parameters including carbon source, nitrogen availability, pH, and growth temperature all modulating final yields. The identification of these regulatory influences provides critical parameters for optimizing fermentation conditions in industrial production settings.

Experimental Approaches and Methodologies

Gene Disruption and Functional Characterization

Elucidating griseofulvin biosynthetic genes requires robust molecular genetic techniques for gene disruption and functional characterization. The following protocol outlines a standardized approach for investigating gene function in P. griseofulvum:

Knockout Mutant Generation:

  • Vector Construction: Design a knockout cassette containing a selectable marker (e.g., hygromycin resistance) flanked by 5' and 3' homologous regions (1-1.5 kb each) of the target gene.
  • Transformation: Introduce the knockout construct into protoplasts of P. griseofulvum using PEG-mediated transformation [4] [6].
  • Selection and Screening: Select transformants on appropriate antibiotic media and confirm homologous recombination via PCR with primer sets verifying both 5' and 3' integration events.
  • Phenotypic Analysis: Cultivate knockout mutants in griseofulvin-inducing conditions and analyze metabolite profiles compared to wild-type strains.

Complementation Experiments: To verify that observed phenotypes result specifically from the targeted gene disruption, reintroduce a functional copy of the gene into the knockout mutant and assess restoration of griseofulvin production [6].

Key methodological considerations:

  • Include appropriate controls (wild-type and empty vector strains) in all experiments
  • Analyze multiple independent transformants to rule off-site mutations
  • Conduct quantitative analyses of griseofulvin production and related intermediates
  • Examine pleiotropic effects on growth, sporulation, and other metabolic pathways
Analytical Methods for Metabolite Profiling

Comprehensive metabolite profiling is essential for characterizing griseofulvin production and identifying pathway intermediates. The following analytical approaches provide orthogonal verification of metabolic capabilities:

Extraction Protocol:

  • Cultivate P. griseofulvum in appropriate liquid media (e.g., YES broth) for 7-14 days at 25°C with shaking [5].
  • Separate mycelia from culture broth by filtration.
  • Extract griseofulvin from mycelia using ethyl acetate or chloroform:methanol (2:1, v/v).
  • Concentrate extracts under reduced pressure and resuspend in methanol for analysis.

Chromatographic Analysis:

  • HPLC: Utilize C18 reverse-phase columns with UV detection at 294 nm; gradient elution with water-acetonitrile or water-methanol systems [5].
  • LC-MS/MS: Employ for definitive identification and quantification of griseofulvin and related intermediates; monitor characteristic mass transitions [5].
  • TLC: Use silica gel plates with chloroform:methanol (95:5) or toluene:ethyl acetate:formic acid (5:4:1) mobile phases; visualize under UV (254 nm) or with anisaldehyde staining [5].

Quantification: Prepare standard curves using authentic griseofulvin standards (0.1-100 μg/mL) for absolute quantification. Express production as μg/g dry weight mycelia or μg/mL culture filtrate.

Expression Analysis of Biosynthetic Genes

Monitoring temporal expression patterns of gsf genes provides insights into regulatory mechanisms and correlates gene expression with metabolite production.

RNA Isolation and qRT-PCR:

  • Harvest mycelia at various growth phases (e.g., 3, 5, 7, 10, 14 days) for RNA extraction using established protocols [5].
  • Treat samples with DNase I to remove genomic DNA contamination.
  • Synthesize cDNA using reverse transcriptase with oligo(dT) or random primers.
  • Design gene-specific primers for gsf genes and reference genes (β-tubulin, actin).
  • Perform quantitative PCR with SYBR Green chemistry and calculate relative expression using the 2^(-ΔΔCt) method.

RNA-Seq Analysis: For comprehensive transcriptome profiling, prepare stranded RNA-seq libraries from samples collected at key time points and sequence using Illumina platforms. Map reads to the P. griseofulvum reference genome and quantify transcript abundance [5].

Promoter Analysis: Identify potential transcription factor binding sites in gsf gene promoters using tools like MEME Suite for motif discovery and comparative genomics with related species.

Applications and Future Perspectives

Pharmaceutical Applications and Drug Repurposing

While griseofulvin's traditional application has been as an antifungal agent, recent research has revealed promising repurposing opportunities across multiple therapeutic areas:

Anticancer Properties: Griseofulvin demonstrates significant antitumor potential through multiple mechanisms of action. At concentrations of 20-60 μM, it inhibits proliferation of various cancer cell lines, including colorectal (HT-29, COLO-205), liver (Hep3B, HepG2), breast (MCF-7), and leukemia (HL-60) cells [2]. The compound induces G2/M cell cycle arrest and promotes apoptosis through interaction with mitotic spindle microtubules, disrupting centrosomal clustering in tumor cells with supernumerary centrosomes [1] [2]. Combination studies reveal synergistic effects when griseofulvin is administered with vincristine, suggesting potential for combination chemotherapy regimens [2].

Antiviral Activities: Griseofulvin suppresses replication of hepatitis C virus in vitro by interfering with microtubule polymerization [1] [2]. Molecular docking analyses indicate strong binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase, and spike protein receptor-binding domain, suggesting possible inhibitory effects on viral entry and replication [1]. Additionally, griseofulvin enhances ACE2 function, potentially contributing to vasodilation and improved capillary blood flow with implications for COVID-19 symptom management [1].

Vascular Effects: Griseofulvin has demonstrated vasodilatory properties, reducing angina pectoris, relieving hand artery spasm associated with onychomycosis, and improving symptoms in peripheral vascular diseases such as shoulder-hand syndrome [3]. These cardiovascular modulatory activities represent an underexplored therapeutic avenue.

Biosynthesis Optimization and Engineering Strategies

Future advances in griseofulvin research will likely focus on biosynthetic optimization and structural diversification:

Strain Improvement Approaches:

  • Overexpression of regulatory genes: Engineering P. griseofulvum strains with amplified gsfR1 expression to enhance pathway flux [4].
  • Promoter engineering: Modifying native promoters of gsf genes to reduce nutrient repression and enhance expression [4].
  • Co-cultivation strategies: Leveraging microbial interactions to stimulate griseofulvin production through activation of silent clusters.

Structural Diversification:

  • Combinatorial biosynthesis: Creating griseofulvin analogs through domain swapping in GsfA or manipulation of tailoring enzymes [7].
  • Precursor-directed biosynthesis: Feeding non-native precursors to generate structural variants with potentially improved pharmacological properties [7].
  • Semisynthetic modification: Chemical derivatization of griseofulvin scaffold to enhance solubility, bioavailability, or therapeutic index [7].

Bioprocessing Innovations: Addressing griseofulvin's poor aqueous solubility through formulation advances including nanoparticle encapsulation, cyclodextrin complexation, and emulsion-based delivery systems to enhance bioavailability and druggability [2].

Conclusion

References

Primary Mechanism of Action: Suppression of Microtubule Dynamics

Author: Smolecule Technical Support Team. Date: February 2026

The principal mechanism by which griseofulvin inhibits fungal and mammalian cell proliferation is through the kinetic suppression of microtubule dynamic instability [1] [2]. This process is crucial for the proper function of the mitotic spindle during cell division.

  • Disruption of Mitosis: By suppressing how microtubules grow and shrink, griseofulvin disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest during mitosis (prometaphase/anaphase) and ultimately inducing apoptosis (programmed cell death) [1] [2].
  • Distinction from Other Drugs: Unlike powerful microtubule-targeting drugs like vinca alkaloids (which cause depolymerization) or taxanes (which cause excessive stabilization), griseofulvin acts at much lower concentrations to dampen dynamics while often leaving the overall microtubule structure visually intact [1].

Molecular Targets and Binding Interactions

Griseofulvin interacts with several key protein targets to exert its effects.

Target Interaction & Consequence Supporting Evidence
Tubulin Heterodimer Binds to α- and β-tubulin, disrupting microtubule polymerization and dynamics [1] [3] [2]. In vitro binding assays, computational docking studies [1] [4].
Microtubule-Associated Proteins (MAPs) Affects function of MAPs, indirectly disrupting microtubule alignment and stability [5] [2]. Transcriptome analysis in plants; higher drug concentrations needed to inhibit MAP-free microtubules in vitro [5].
γ-Tubulin Potential binding to γ-tubulin, impacting centrosomal function and mitotic spindle formation [6]. Molecular dynamics simulations [6].

The binding of griseofulvin to tubulin is relatively weak compared to other agents, requiring high concentrations (>100 μM) to inhibit polymerization in vitro, while suppression of dynamic instability occurs at much lower concentrations (1–20 μM) [1]. Computational studies suggest it may bind at the taxol-site on β-tubulin and at the αβ intra-dimer interface [2] [4].

Experimental Data on Microtubule Dynamic Instability

The following table summarizes quantitative data from key studies measuring how griseofulvin suppresses dynamic instability parameters in living MCF-7 cells [2]. Dynamicity is a composite measure of overall microtubule turnover.

Table 1: Suppression of Microtubule Dynamic Instability in MCF-7 Cells by Griseofulvin [2]

Parameter Control (Vehicle) 5 μM Griseofulvin 15 μM Griseofulvin
Growth Rate (μm/min) Not specified in excerpt Significantly reduced Strongly reduced
Shortening Rate (μm/min) Not specified in excerpt Significantly reduced Strongly reduced
Dynamicity (μm/min) Reference value of 100% Reduced to ~40% of control Reduced to ~20% of control

Key Experimental Protocols for Investigating Mechanism

To study griseofulvin's effects on microtubules, several established in vitro and cellular methodologies are used.

Table 2: Core Experimental Methodologies for Griseofulvin-Tubulin Interaction

Method Application Key Steps (Summary)

| Tubulin Polymerization Assay (in vitro) | Measures direct effect on microtubule assembly [1]. | 1. Purify tubulin (e.g., from mammalian brain). 2. Induce polymerization with GTP/glutamate at 37°C ± drug. 3. Sediment polymerized MTs via ultracentrifugation. 4. Quantify polymer mass (Bradford assay) or monitor turbidity. | | Analysis of Dynamic Instability (Live Cells) | Quantifies real-time MT dynamics in a near-physiological context [2]. | 1. Transfect cells with fluorescent tubulin (e.g., EGFP-α-tubulin). 2. Image individual MTs by time-lapse confocal microscopy. 3. Track MT length changes over time. 4. Calculate parameters (growth/shortening rates, dynamicity). | | Immunofluorescence Microscopy | Visualizes organization of spindle MTs and mitotic arrest [1] [2]. | 1. Treat cells with griseofulvin. 2. Fix and permeabilize cells. 3. Stain with anti-tubulin antibodies & DNA dye. 4. Analyze spindle morphology and chromosome alignment. | | Molecular Docking & Dynamics Simulations | Predicts binding sites and interactions at the atomic level [6] [4]. | 1. Obtain 3D structure of tubulin (e.g., from PDB). 2. Dock griseofulvin molecule into potential binding sites. 3. Run molecular dynamics simulations to assess stability. 4. Analyze interaction energies and residue contacts. |

Visualizing the Mechanism and Experimental Workflow

The following diagram synthesizes the core mechanistic pathway of griseofulvin and a generalized workflow for its experimental investigation.

griseofulvin_mechanism start Griseofulvin Exposure binding Binds to Molecular Targets start->binding mech1 Suppresses Microtubule Dynamic Instability binding->mech1 mech2 Disrupts Mitotic Spindle Function & Organization binding->mech2 outcome1 Cell Cycle Arrest at G2/M Phase mech1->outcome1 mech2->outcome1 outcome2 Induction of Apoptosis outcome1->outcome2 exp_start Experimental Investigation exp_in_vitro In Vitro Studies (Tubulin Polymerization) exp_start->exp_in_vitro exp_cellular Cellular Assays (Immunofluorescence, Live Imaging) exp_start->exp_cellular exp_computational Computational Studies (Docking, Dynamics) exp_start->exp_computational exp_integration Integrated Analysis of Mechanism exp_in_vitro->exp_integration exp_cellular->exp_integration exp_computational->exp_integration

Griseofulvin mechanism and experimental analysis workflow.

Future Research and Therapeutic Potential

Due to its low systemic toxicity in humans, griseofulvin has been investigated for drug repurposing in cancer therapy [1] [2]. Studies show it can act synergistically with other microtubule-targeting agents like vinblastine, enhancing their anti-proliferative effects against cancer cells such as MCF-7 (breast cancer) [2]. Ongoing research focuses on designing novel griseofulvin derivatives with improved potency and binding affinity for specific β-tubulin isotypes overexpressed in multidrug-resistant cancers [4].

References

Application Note: Griseofulvin-13C,d3 as an Internal Standard for LC-MS/MS Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Overview & Role

  • Chemical Identity: Griseofulvin-13C,d3 is a stable isotope-labeled analog of the antifungal drug griseofulvin, where one carbon atom is replaced by Carbon-13 (^13C) and three hydrogen atoms are replaced by Deuterium (D or ^2H) [1].
  • CAS Number: 1329612-29-4 [1].
  • Molecular Weight: 356.78 g/mol [1].
  • Primary Application: It serves as an ideal Internal Standard (IS) for the quantitative analysis of native griseofulvin in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2]. Its function is to correct for variability and signal fluctuations, ensuring accurate and precise measurements.

2. Rationale for Use as an Internal Standard

Incorporating a SIL-IS is a critical best practice in LC-MS/MS bioanalysis. This compound is particularly suited for this role due to its nearly identical chemical and physical properties to the native analyte [2] [3].

  • Compensation for Variability: It corrects for analyte losses during sample preparation steps like liquid-liquid extraction and for signal variations during analysis [2].
  • Mitigation of Matrix Effects: Co-eluting substances from the biological matrix can suppress or enhance the ionization of the target analyte. Since the SIL-IS and the analyte experience the same ionization conditions, their signals are affected similarly, and the analyte-to-IS ratio remains stable [4] [2].
  • Correction for Instrumental Drift: Mass spectrometers can experience sensitivity changes over time. The IS responds to these changes proportionally to the analyte, normalizing the results [3].

3. Detailed Experimental Protocol

The following workflow outlines the key steps for using this compound in a bioanalytical method.

cluster_1 Pre-Analysis Steps cluster_2 Key Parameters SamplePrep Sample Preparation LCSep Liquid Chromatography SamplePrep->LCSep p1 IS Addition: Pre-extraction SamplePrep->p1 p2 IS Concentration: ~1/3 to 1/2 of ULOQ SamplePrep->p2 MSDet MS Detection & Quantitation LCSep->MSDet p3 Chromatography: Resolve IS from analyte LCSep->p3 DataProc Data Processing MSDet->DataProc p4 MS: Monitor specific MRM transitions MSDet->p4 Start Start Start->SamplePrep IS_Addition Add this compound IS IS_Addition->SamplePrep CalStandards Prepare Calibration Standards CalStandards->SamplePrep QC_Samples Prepare Quality Control (QC) Samples QC_Samples->SamplePrep

Table 1: Key Considerations for Method Implementation

Aspect Recommendation Rationale & Reference
When to Add IS Pre-extraction [2] Added to the sample before processing to correct for analyte losses during all preparation steps.
IS Concentration Approximately 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ) of the analyte [2]. Ensures a strong, consistent IS signal that covers the expected concentration range of the analyte, particularly the peak concentration (Cmax).
Chromatography The IS must be chromatographically resolved from the native griseofulvin. Prevents cross-talk and ensures accurate integration of peaks for both the analyte and IS [2].
MS Detection Monitor unique Multiple Reaction Monitoring (MRM) transitions for the IS and analyte. The mass difference of 4 Da allows for distinct MRM transitions, enabling specific and simultaneous quantification [2].

4. Quantitative Data & Acceptance Criteria

Establishing and adhering to predefined criteria is essential for ensuring the validity of results [5]. The following table summarizes key parameters to monitor.

Table 2: System Suitability and Data Acceptance Criteria

Parameter Target Purpose & Rationale
IS Response Variability Typically within ±20-30% of the mean response in calibration standards and QCs [2]. Significant deviation may indicate issues with IS addition, injection, or instrument performance.
Retention Time Stability Retention time shift of < ±2% [5]. Ensures consistent chromatographic performance and correct peak assignment.
Mass Accuracy < 5 ppm (for high-resolution MS) [5]. Critical for correct analyte identification. Verified using calibration standards.
Calibration Curve Fit R² ≥ 0.99 Demonstrates a linear relationship between concentration and response across the analytical range.
QC Sample Accuracy ±15% of the nominal concentration (±20% at LLOQ) [2]. Confirms the method's accuracy and precision during the analytical run.

5. Troubleshooting: Internal Standard Response Anomalies

Deviations in the IS signal can reveal underlying issues. Systematic monitoring is a key requirement for ensuring data validity [5]. The table below guides problem identification.

Table 3: Troubleshooting Guide for Abnormal IS Response

Observation Potential Cause Corrective Action
Individual sample shows no or very low IS response Pipetting error (failed addition or double addition), sample-specific adsorption [2]. Check pipetting logs and visually inspect sample wells. The data from the affected sample may be invalid and require re-preparation.
Systematic low IS response across many samples Autosampler needle clog, instrument sensitivity loss, degradation of the IS stock solution [2]. Inspect and clean the autosampler, perform instrument maintenance, and prepare a fresh IS spiking solution.
Gradual drift in IS retention time Degradation of the chromatographic column or instability in mobile phase composition / delivery [5]. Condition or replace the HPLC column. Confirm mobile phase consistency and pump performance.

Conclusion

This compound is a robust internal standard that significantly enhances the reliability of griseofulvin quantification by LC-MS/MS. Adherence to the detailed protocols for its use, coupled with rigorous system suitability checks and troubleshooting practices, ensures the generation of high-quality, valid bioanalytical data fit for purpose in drug development and other research applications.

References

Griseofulvin-13C d3 pharmacokinetic studies metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: Griseofulvin-13C,d3

The table below summarizes the key identifying information for the stable isotope-labeled compound [1].

Property Description
Chemical Name This compound
CAS Number 1329612-29-4
Molecular Formula C₁₆¹³CH₁₄D₃ClO₆
Molecular Weight 356.78 g/mol
Core Application Internal standard for quantitative analysis using NMR, GC-MS, or LC-MS [1].

Application Contexts and General Protocols

While explicit protocols for this compound are not available in the search results, the following sections outline its primary uses and the general framework of pharmacokinetic modeling, which it supports.

Role as an Internal Standard

This compound is primarily used as an internal standard (IS) in bioanalytical methods [1]. The incorporation of heavy isotopes (13C and deuterium) creates a mass shift from the native compound (Griseofulvin), allowing mass spectrometry to distinguish between them. When a known amount of the IS is added to a biological sample (e.g., plasma, urine) at the initial processing step, it corrects for losses during sample preparation and variations in instrument response.

  • Protocol Outline: A typical protocol involves spiking a precise volume of a certified this compound stock solution into all calibration standards, quality control samples, and study samples before any processing steps like protein precipitation or liquid-liquid extraction. After processing, the samples are analyzed by LC-MS/MS, and the ratio of the analyte peak area to the IS peak area is used for quantification.
Informing Pharmacokinetic (PK) Modeling

Population PK studies aim to understand the time course of a drug in the body and the sources of variability between individuals [2]. The use of a stable isotope like this compound ensures the high-quality concentration data that is the foundation of these models.

  • General PK Modeling Workflow: The process involves [2]:
    • Data Collection: Gathering drug concentration-time data from subjects, often measured using an IS-based LC-MS/MS method.
    • Structural Model Development: Choosing a mathematical model (e.g., one- or two-compartment) that describes the typical drug disposition.
    • Statistical Model Building: Identifying and quantifying random variability (e.g., between-subject variability).
    • Covariate Model Building: Explaining variability by linking PK parameters to patient characteristics (e.g., weight, renal function).
    • Model Evaluation: Using goodness-of-fit plots and statistical criteria (e.g., Akaike Information Criterion) to validate the final model.
Investigating Metabolites and Pathways

Griseofulvin is known to be metabolized in the liver to compounds including 6-desmethylgriseofulvin (6-DMG) and 4-desmethylgriseofulvin (4-DMG) [3]. A stable isotope-labeled parent compound can aid in the discovery and quantification of its metabolites.

  • Protocol Outline: After administering this compound in pre-clinical studies, biological samples are analyzed using high-resolution mass spectrometry. The predictable mass differences caused by the 13C and d3 labels help pinpoint the parent drug and its metabolite peaks in complex chromatographic data, facilitating their identification and measurement.

The following diagram illustrates the core experimental workflow in pharmacokinetic studies, from sample preparation to data analysis.

PK Study Workflow Biological Sample\n(Plasma/Serum) Biological Sample (Plasma/Serum) Spike with\nGriseofulvin-¹³C,d₃ IS Spike with Griseofulvin-¹³C,d₃ IS Biological Sample\n(Plasma/Serum)->Spike with\nGriseofulvin-¹³C,d₃ IS Sample Preparation\n(Protein Precipitation,\n LLE, SPE) Sample Preparation (Protein Precipitation, LLE, SPE) Spike with\nGriseofulvin-¹³C,d₃ IS->Sample Preparation\n(Protein Precipitation,\n LLE, SPE) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation\n(Protein Precipitation,\n LLE, SPE)->LC-MS/MS Analysis Data Acquisition\n(Peak Areas) Data Acquisition (Peak Areas) LC-MS/MS Analysis->Data Acquisition\n(Peak Areas) Quantification\n(Analyte/IS Ratio) Quantification (Analyte/IS Ratio) Data Acquisition\n(Peak Areas)->Quantification\n(Analyte/IS Ratio) PK Modeling &\nStatistical Analysis PK Modeling & Statistical Analysis Quantification\n(Analyte/IS Ratio)->PK Modeling &\nStatistical Analysis

Metabolic Pathway of Griseofulvin

Understanding the metabolic pathway of the parent drug, Griseofulvin, is crucial for designing studies with the labeled analog. The following diagram summarizes the key known metabolic transformations [3].

Griseofulvin Metabolic Pathway Griseofulvin\n(C₁₇H₁₇ClO₆) Griseofulvin (C₁₇H₁₇ClO₆) 6-Desmethylgriseofulvin\n(6-DMG) 6-Desmethylgriseofulvin (6-DMG) Griseofulvin\n(C₁₇H₁₇ClO₆)->6-Desmethylgriseofulvin\n(6-DMG) O-Demethylation 4-Desmethylgriseofulvin\n(4-DMG) 4-Desmethylgriseofulvin (4-DMG) Griseofulvin\n(C₁₇H₁₇ClO₆)->4-Desmethylgriseofulvin\n(4-DMG) O-Demethylation Conjugated Metabolites\n(e.g., Glucuronides) Conjugated Metabolites (e.g., Glucuronides) 6-Desmethylgriseofulvin\n(6-DMG)->Conjugated Metabolites\n(e.g., Glucuronides) Phase II Metabolism 4-Desmethylgriseofulvin\n(4-DMG)->Conjugated Metabolites\n(e.g., Glucuronides) Phase II Metabolism

References

Comprehensive Application Notes and Protocols: Griseofulvin-¹³C,d3 in NMR Spectroscopy for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Griseofulvin-¹³C,d3 and Its Pharmaceutical Significance

Griseofulvin-¹³C,d3 is a stable isotope-labeled analog of the classic antifungal drug griseofulvin, specifically incorporating ¹³C and deuterium (d3) atoms into its molecular structure. This compound (CAS: 1329612-29-4) has a molecular weight of 356.78 g/mol with the molecular formula C₁₆¹³CH₁₄D₃ClO₆ [1]. Griseofulvin itself has a long history in medicinal applications, primarily as an antifungal agent against dermatophyte infections since its commercial introduction in 1959 [2] [3]. Beyond its antifungal properties, recent research has revealed griseofulvin's potential for drug repurposing in areas including cancer therapy (through disruption of mitosis), antiviral applications (against hepatitis C and SARS-CoV-2), and vascular effects (vasodilation and improved capillary blood flow) [2] [3].

The strategic incorporation of stable isotopes (¹³C and deuterium) into the griseofulvin structure creates an invaluable tool for advanced analytical applications. Unlike radioactive isotopes, these stable heavy isotopes do not pose special handling hazards, making them particularly suitable for tracer studies in biological systems and for use as internal standards in quantitative analyses [1]. The presence of these isotopes produces distinct NMR signals that can be distinguished from the natural abundance compound, enabling researchers to track the compound's fate in complex biological systems and perform precise quantification without methodological interference.

NMR Spectroscopy Applications of Griseofulvin-¹³C,d3

Primary Applications in Pharmaceutical Research

Griseofulvin-¹³C,d3 serves multiple critical functions in drug development research, particularly in the realm of analytical chemistry and metabolism studies. The unique isotopic composition of this labeled analog makes it particularly valuable for the applications summarized in the table below [1]:

Table 1: Primary Applications of Griseofulvin-¹³C,d3 in Pharmaceutical Research

Application Type Specific Methodology Key Utility in Drug Development
Tracer Studies NMR and Mass Spectrometry Tracking Elucidation of metabolic pathways, distribution, and biodegradation products
Quantitative Analysis Internal Standard for NMR, GC-MS, or LC-MS Precise quantification of griseofulvin in biological matrices during pharmacokinetic studies
Metabolic Profiling Isotopic Pattern Recognition Identification and characterization of metabolites in complex biological samples

The use of stable heavy isotopes like ¹³C and deuterium in drug molecules has gained significant attention in pharmaceutical research due to their ability to affect pharmacokinetic and metabolic profiles while serving as tracers during drug development [1]. The incorporation of deuterium (d3) in particular can potentially alter the metabolic fate of the compound through what is known as the isotope effect, where the stronger carbon-deuterium bond compared to carbon-hydrogen bond can slow down certain metabolic transformations, thereby extending half-life and changing exposure profiles.

Advanced Research Applications

The applications of Griseofulvin-¹³C,d3 extend beyond basic quantification and tracking, supporting more sophisticated research initiatives:

  • Solvate Solid Dispersion Studies: Research has demonstrated that griseofulvin forms various solid dispersions with different polymers, which significantly enhance its solubility and antifungal efficacy. The ¹³C-labeled analog could be particularly valuable in solid-state NMR studies to investigate intermolecular interactions in these formulations, especially in understanding hydrogen bonding as revealed by NMR data [4].

  • Metabolic Pathway Tracing: The ¹³C label allows researchers to employ ¹³C-NMR spectroscopy to track the incorporation of griseofulvin or its metabolites into biological systems, providing insights into its mechanism of action and potential metabolic activation or detoxification pathways [1].

  • Biosynthetic Studies: Griseofulvin is a polyketide metabolite produced mainly by ascomycetes fungi, and its biosynthetic gene cluster (gsf BGC) has been identified in species like P. aethiopicum [2] [3]. The ¹³C-labeled compound could facilitate studies on griseofulvin biosynthesis in fungal systems, particularly in understanding the conversion from precursor molecules.

Experimental Protocols for NMR Spectroscopy Applications

Sample Preparation for NMR Analysis

Protocol 1: Standard Sample Preparation for ¹³C NMR Analysis

  • Weighing: Accurately weigh approximately 5-10 mg of Griseofulvin-¹³C,d3 using an analytical balance. The exact mass should be recorded for quantitative applications.

  • Solvent Selection: Transfer the compound to a standard NMR tube and add 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chloroform is generally preferred for griseofulvin due to its good solubility in this solvent.

  • Solubilization: Gently vortex or agitate the NMR tube until complete dissolution is achieved. The solution should appear clear without any undissolved particles.

  • Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Storage Condition Note: While the analysis is typically performed immediately, if storage is necessary, the sample should be kept at room temperature protected from light [1].

Critical Considerations:

  • For quantitative applications, ensure precise weighing and consider adding a known internal standard (such as tetramethylsilane, TMS) for chemical shift referencing.
  • The purity of the deuterated solvent is crucial for obtaining high-quality NMR spectra without interfering signals.
  • For specialized experiments investigating solvate formation (particularly relevant given griseofulvin's known chloroform solvate formation [4]), specific solvent conditions may be required.
NMR Data Acquisition Parameters

Protocol 2: ¹³C NMR Data Acquisition for Griseofulvin-¹³C,d3

  • Instrument Setup:

    • Place the prepared sample in the NMR spectrometer maintained at a stable temperature (typically 25°C).
    • Lock the instrument on the deuterium signal of the solvent and shim to optimize magnetic field homogeneity.
  • Basic ¹³C NMR Parameters:

    • Frequency: Set to the ¹³C resonance frequency (e.g., 100 MHz or 150 MHz depending on instrument field strength)
    • Pulse Width: Use a 30-45° pulse angle for optimal signal-to-noise ratio
    • Spectral Width: 240 ppm (approximately 36,000 Hz for a 150 MHz system)
    • Acquisition Time: 1.0-1.5 seconds
    • Relaxation Delay: 2.0 seconds (essential for quantitative analysis due to long ¹³C T1 times)
    • Number of Scans: 256-1024 scans, depending on sample concentration and instrument sensitivity
  • Specialized Experiments:

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to distinguish between CH, CH₂, and CH₃ groups.
    • 2D NMR: For structural confirmation, consider ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.
  • Data Processing:

    • Apply appropriate window functions (exponential line broadening of 1-2 Hz for ¹³C spectra)
    • Perform Fourier transformation followed by phase correction and baseline correction
    • Reference spectrum to the solvent peak or added TMS (0 ppm for ¹³C)

Troubleshooting Tips:

  • If signal-to-noise is inadequate, increase the number of scans or concentration if possible.
  • If resolution is poor, check shimming and consider using higher digital resolution.
  • For quantitative comparisons, ensure relaxation delay is sufficiently long (≥5×T1) for complete relaxation between scans.
Quantitative Analysis Using Griseofulvin-¹³C,d3 as Internal Standard

Protocol 3: Quantitative NMR Analysis for Griseofulvin in Biological Samples

  • Calibration Curve Preparation:

    • Prepare a stock solution of Griseofulvin-¹³C,d3 in appropriate solvent at 1.0 mg/mL concentration.
    • Prepare serial dilutions covering the expected concentration range in the experimental samples.
    • Add a constant amount of a reference standard (if used) to each calibration level.
  • Sample Preparation with Internal Standard:

    • To the biological sample (plasma, tissue homogenate, etc.), add a known amount of Griseofulvin-¹³C,d3 as internal standard.
    • Extract griseofulvin and its metabolites using appropriate extraction techniques (liquid-liquid extraction or solid-phase extraction).
    • Evaporate the extract to dryness under gentle nitrogen stream and reconstitute in deuterated NMR solvent.
  • NMR Acquisition for Quantification:

    • Use quantitative NMR parameters with sufficient relaxation delay (≥5×T1 of the slowest relaxing signals).
    • Acquire spectra for standards and samples under identical conditions.
  • Data Analysis:

    • Identify the characteristic signals for native griseofulvin and the ¹³C-labeled analog in the spectra.
    • Measure integration areas for both analyte and internal standard signals.
    • Generate a calibration curve from standard samples and calculate unknown concentrations using the ratio of analyte to internal standard peak areas.

Validation Parameters:

  • Establish linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy following ICH guidelines.
  • Account for potential matrix effects by comparing standards in solvent versus biological matrix.

Experimental Workflow Visualization

The following diagram illustrates the comprehensive workflow for utilizing Griseofulvin-¹³C,d3 in NMR spectroscopy applications, from sample preparation to data analysis:

workflow cluster_prep Sample Preparation cluster_nmr NMR Instrumentation cluster_app Application Pathways cluster_analysis Data Analysis Start Start Experimental Workflow SP1 Weigh Griseofulvin-¹³C,d3 Start->SP1 SP2 Select Deuterated Solvent SP1->SP2 SP3 Dissolve Compound SP2->SP3 SP4 Transfer to NMR Tube SP3->SP4 NM1 Load Sample in Spectrometer SP4->NM1 NM2 Lock and Shim System NM1->NM2 NM3 Set Acquisition Parameters NM2->NM3 NM4 Run NMR Experiment NM3->NM4 A1 Tracer Studies NM4->A1 A2 Quantitative Analysis NM4->A2 A3 Metabolic Profiling NM4->A3 DA1 Process NMR Data NM4->DA1 DA2 Interpret Spectral Features A1->DA2 A2->DA2 A3->DA2 DA1->DA2 DA3 Generate Report DA2->DA3

Figure 1: Experimental workflow for Griseofulvin-¹³C,d3 NMR spectroscopy applications illustrating the key stages from sample preparation to data analysis and specific application pathways.

Conclusion

Griseofulvin-¹³C,d3 represents a powerful analytical tool that extends the utility of NMR spectroscopy in pharmaceutical research and development. Its application as a tracer and internal standard enables precise quantification and metabolic tracking that is essential for understanding the disposition and transformation of this clinically relevant compound in biological systems. The protocols outlined in this document provide researchers with detailed methodologies to implement these applications in their own laboratories, supporting advanced drug development efforts particularly in the areas of antifungal agents and drug repurposing initiatives. As research continues to uncover new potential applications for griseofulvin—including antitumor, antiviral, and vascular effects—the role of stable isotope-labeled analogs in elucidating its mechanisms and optimizing its therapeutic profile will remain indispensable.

References

Application Notes: LC-MS/MS Quantification of Griseofulvin in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a validated, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of Griseofulvin in human plasma. This method is suitable for pharmacokinetic and bioequivalence studies [1].

Introduction

Griseofulvin is an oral antifungal antibiotic. Monitoring its concentration in biological fluids is crucial for evaluating its bioavailability, which can be dissolution rate-limited due to its poor water solubility [2]. The method described here is simple, sensitive, and rapid, utilizing electrospray ionization (ESI) and multiple reaction monitoring (MRM) for high specificity.

Experimental Summary and Validation Data

The following tables summarize the key analytical conditions and the method's validation performance.

Table 1: Chromatographic and Mass Spectrometric Conditions

Parameter Specification
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrument Platform API-3000 triple quadrupole mass spectrometer
Ion Source Turbo Ion Spray (Electrospray Ionization - ESI)
Analysis Mode Multiple Reaction Monitoring (MRM)
Chromatography Column Hypersil, hypurity C18 reverse phase column
Mobile Phase 0.05% Formic acid in water : acetonitrile (30:70, v/v)
Chromatographic Mode Isocratic
Flow Rate Not specified (Total run time: 3.0 min)
Injection Volume 5 µL
MRM Transition (Griseofulvin) Parent → Product ion (specific m/z not detailed)
Internal Standard (IS) Propranolol Hydrochloride

Source: Adapted from [1]

Table 2: Method Validation Parameters

Validation Parameter Performance Result
Linear Range 20 - 3000 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL
Precision (CV) at LLOQ < 10%
Absolute Recovery (Analyte) 87.36%
Absolute Recovery (IS) 98.91%
Inter-/Intra-batch Precision (CV) < 7.5%
Accuracy (Relative Error) Within ±4.2%

Source: Adapted from [1]

Detailed Experimental Protocol

This section provides the step-by-step procedure for quantifying Griseofulvin in human plasma.

Materials and Reagents
  • Analyte: Griseofulvin reference standard.
  • Internal Standard (IS): Propranolol Hydrochloride.
  • Mobile Phase: Prepare 0.05% (v/v) formic acid in water. Mix this with acetonitrile in a 30:70 ratio. Filter and degas the solution before use.
  • Plasma Samples: Human plasma, typically from K2EDTA-anticoagulated blood.
  • Solvents: HPLC-grade water, acetonitrile, and formic acid.
Sample Preparation (Solid Phase Extraction)
  • Spiking: Spike 50 µL of the internal standard working solution into a 500 µL aliquot of plasma sample [1].
  • Extraction: Process the samples using solid phase extraction (SPE). The specific type of SPE cartridge and conditioning steps are not detailed in the abstract, but a typical reversed-phase C18 SPE protocol can be followed.
  • Elution: Elute the analyte and IS from the cartridge. A key advantage of this method is that the eluate can be analyzed without a drying and reconstitution step, improving efficiency and recovery [1].
  • Transfer: Transfer the final eluent to an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis and Configuration
  • LC Configuration:

    • Column: Hypersil hypurity C18 column.
    • Mobile Phase: Use the isocratic mobile phase described in Table 1.
    • Flow Rate & Run Time: The total chromatographic run time is 3.0 minutes [1].
  • MS/MS Configuration:

    • Ionization: Electrospray Ionization (ESI), positive mode.
    • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.
    • MRM Transitions: Set the mass spectrometer to monitor the specific parent-to-product ion transitions for both Griseofulvin and the internal standard (Propranolol). The exact m/z values for Griseofulvin should be established during method development.

The workflow below illustrates the complete analytical process.

G start Start: Plasma Sample spe Solid Phase Extraction (With Internal Standard) start->spe lc LC Separation C18 Column, Isocratic Elution spe->lc No drying/ reconstitution ms MS/MS Detection ESI+ and MRM Mode lc->ms data Data Analysis Quantification ms->data

Method Validation

The method should be validated according to regulatory guidelines, including the following studies [1]:

  • Linearity: A calibration curve from 20 to 3000 ng/mL should demonstrate a correlation coefficient (r²) of >0.99.
  • Precision and Accuracy: Assessed using quality control (QC) samples at low, medium, and high concentrations (e.g., LQC, MQC, HQC). Both within-day and between-day precision (CV%) should be <7.5%, and accuracy (relative error) within ±4.2%.
  • Recovery: Determine the extraction efficiency of the analyte and IS from the plasma matrix.
  • Stability: Evaluate the stability of Griseofulvin in plasma under various conditions (e.g., benchtop, frozen, post-processing).

Adaptation for Griseofulvin-13C d3 Analysis

To implement this method for the stable isotope-labeled internal standard Griseofulvin-13C d3, consider the following adjustments:

  • Role of Griseofulvin-13C d3: This compound is an ideal Internal Standard. It has nearly identical chemical and chromatographic properties to unlabeled Griseofulvin but a different mass, allowing for precise correction for sample preparation and ionization variability [1].
  • MS/MS Method Adjustment: The MRM transition for Griseofulvin-13C d3 will be shifted to a higher mass-to-charge (m/z) ratio due to the presence of three deuterium (d3) and one 13C atoms. For example, if the parent ion of unlabeled Griseofulvin is m/z 353, the parent ion for the labeled standard could be m/z 357. The specific transitions must be determined experimentally.
  • Sample Preparation: The sample preparation protocol, including solid-phase extraction, remains unchanged. The labeled internal standard is added at the beginning of the sample preparation process.

Critical Notes and Limitations

  • Lack of Specifics for Labeled Standard: The primary limitation is that the searched literature does not explicitly use Griseofulvin-13C d3. The adaptation guidance is based on standard analytical chemistry practices.
  • Incomplete Method Details: Key parameters from the search results, such as the exact MRM transitions for griseofulvin, flow rate, and detailed SPE conditions, are missing and must be optimized in the laboratory.
  • Alternative Method: An alternative HPLC method with fluorescence detection exists, which is simpler and more cost-effective but may lack the specificity and sensitivity of an LC-MS/MS method for complex biological samples [2].

References

Comprehensive Application Notes and Protocols: Metabolic Pathway Tracing Using Griseofulvin-13C,d3

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Griseofulvin-13C,d3 and Its Role in Metabolic Tracing

Griseofulvin-13C,d3 represents a chemically modified version of the antifungal agent griseofulvin, where specific carbon atoms have been replaced with stable 13C isotopes and hydrogen atoms with deuterium (d3). This stable isotope-labeled compound (CAS No.: 1329612-29-4) serves as a powerful tracer in metabolic studies, allowing researchers to track the distribution, biotransformation, and metabolic fate of griseofulvin and its derivatives in biological systems. With a molecular weight of 356.78 g/mol and the chemical formula C1613CH14D3ClO6, this compound is specifically designed for research applications and is not intended for patient use [1].

The fundamental principle behind using Griseofulvin-13C,d3 lies in stable isotope tracing, a methodology that leverages the distinct mass signatures introduced by heavy isotopes to track metabolic pathways. When incorporated into experimental systems, this labeled compound enables researchers to distinguish between newly synthesized metabolites and pre-existing pools through techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach has proven particularly valuable in pharmaceutical research for understanding drug metabolism, identifying potential toxic metabolites, and elucidating mechanisms of drug-induced tissue injury [1] [2].

Fundamental Principles of 13C Metabolic Flux Analysis

Theoretical Framework

13C Metabolic Flux Analysis (13C-MFA) represents a robust analytical framework for quantifying intracellular metabolic fluxes in biological systems. This technique leverages the unique properties of 13C-labeled substrates to trace metabolic pathways and quantify reaction rates within complex metabolic networks. The core principle underlying 13C-MFA involves monitoring the incorporation patterns of heavy carbon isotopes into metabolic intermediates and end products, which provides a rich source of information about the activity of various metabolic pathways [3]. The metabolic flux refers to the in vivo conversion rate of metabolites, encompassing both enzymatic reaction rates and transport rates between different cellular compartments. Accurately estimating these fluxes within complex metabolic networks requires 13C metabolic fluxomics, which has emerged as an indispensable tool for quantifying in vivo metabolic pathway activity [3].

The power of 13C-MFA stems from the fact that different metabolic pathways distribute carbon atoms in characteristic patterns within metabolites. When 13C-labeled nutrients are metabolized by cells, the resulting labeling patterns in intracellular metabolites serve as fingerprints of the metabolic fluxes that produced them. By measuring these patterns using advanced analytical techniques and applying computational modeling, researchers can quantify the rates through various metabolic pathways with remarkable precision [3] [4].

Methodological Approaches

Isotope tracing forms the foundation of 13C metabolic flux analysis, where an isotope-labeled tracer is incorporated into the metabolic system, leading to variation in the isotopic pattern of metabolites. Qualitative pathway activity changes can be deduced by comparing these isotopic data. For instance, feeding labeled glucose results in M+3 triose phosphates, where M+3 fructose bisphosphate reflects the reversibility of aldolase, while M+3 glucose-6-phosphate reflects fructose bisphosphatase activity [3].

The Metabolic Flux Ratio (FR) method represents a more quantitative approach, where based on the differences between the isotopic compositions of the metabolic precursor and the product, the relative fraction of metabolic fluxes converging to a node can be directly calculated. A dozen such ratios can be identified from the isotope labeling patterns of amino acids or organic acids. This ratio estimation method can be performed even when isotope labeling is dynamic, and the ratios can be estimated from 13C measurements by dedicated machine learning predictors [3].

Table 1: Classification of 13C Metabolic Flux Analysis Methods

Method Type Applicable Scenario Computational Complexity Key Limitations
Qualitative Fluxomics (Isotope Tracing) Any system Easy Provides only local and qualitative values
Metabolic Flux Ratios Analysis Systems where flux, metabolites, and their labeling are constant Medium Provides only local and relative quantitative values
Kinetic Flux Profiling Systems where flux, metabolites are constant while labeling is variable Medium Provides only local and relative quantitative values
Stationary State 13C-MFA Systems where flux, metabolites and their labeling are constant Medium Not applicable to dynamic systems
Isotopically Instationary 13C-MFA Systems where flux, metabolites are constant while labeling is variable High Not applicable to metabolically dynamic systems

Experimental Design Considerations

Isotopic Steady State and Metabolic State

Proper experimental design for Griseofulvin-13C,d3 tracing studies requires careful consideration of both metabolic steady state and isotopic steady state. Metabolic steady state requires that both intracellular metabolite levels and intracellular metabolic fluxes of a cell or cell population remain constant. While true metabolic steady state is difficult to achieve in most biological systems, researchers often work at pseudo-steady state, where changes in metabolite concentrations and fluxes are minimal relative to the measurement timescale. In conventional cell culture systems, the exponential growth phase is typically assumed to reflect metabolic pseudo-steady state, as cells divide steadily at their maximal condition-specific rate, provided nutrient supply doesn't become limiting [4].

Isotopic steady state characterizes the enrichment of a stable isotopic tracer in metabolites and is distinct from metabolic steady state. When 13C-labeled Griseofulvin is introduced and subsequently metabolized, metabolites will become increasingly enriched for 13C until a point where the 13C enrichment stabilizes over time. The time required to reach isotopic steady state varies significantly depending on the metabolite being analyzed and the specific tracer employed. This temporal dynamic depends on both the fluxes from the nutrient to that metabolite and the pool sizes of that metabolite and all intermediate metabolites [4]. For proper interpretation of labeling data, it's crucial to assess whether the system is at metabolic pseudo-steady state, and if so, interpretation is most straightforward when labeling has proceeded to isotopic steady state.

Tracer Selection and Experimental Setup

The deep labeling method combines a custom 13C medium with high-resolution mass spectrometry to profile metabolic activities in an unbiased, hypothesis-free manner. This approach involves culturing cells in a custom growth medium where the basic precursors of metabolic pathways are 13C, while vitamins and serum components remain 12C. In these conditions, endogenously synthesized metabolites incorporate 13C atoms, allowing their identification. Simultaneously, the presence of 12C atoms in a metabolite indicates incorporation of serum fat, protein, or other exogenous compounds, and also helps identify inactive metabolic pathways [5].

For Griseofulvin-13C,d3 tracing experiments, researchers must carefully consider the tracer concentration and exposure duration. The labeled griseofulvin should be used at concentrations that reflect physiological relevance while ensuring sufficient signal for detection. Based on the research demonstrating griseofulvin-induced liver injury in mice, typical experimental setups involve treatment durations sufficient to observe metabolic consequences, which may range from several hours to multiple days, depending on the specific research objectives [2].

Sample Preparation and Processing Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate appropriate cell types (e.g., hepatocytes, cancer cell lines) in culture vessels at a density that ensures 70-80% confluence at the time of treatment. Allow cells to adhere for 24 hours under standard culture conditions (37°C, 5% CO2) [5].

  • Tracer Application: Prepare a stock solution of Griseofulvin-13C,d3 in appropriate solvent (typically DMSO) and dilute to working concentration in culture medium. Final DMSO concentration should not exceed 0.1% to maintain cell viability. Replace existing culture medium with the tracer-containing medium [1] [2].

  • Incubation Duration: Maintain cells with the labeled griseofulvin for a predetermined period based on experimental objectives. For metabolic steady-state analyses, ensure exposure duration allows sufficient time for isotopic equilibration in target metabolites, typically ranging from 6 to 72 hours [4].

Metabolite Extraction
  • Cell Harvesting: Remove culture medium and rapidly wash cells with ice-cold phosphate-buffered saline (PBS). Quench metabolism immediately using liquid nitrogen or cold methanol [5].

  • Polar Metabolite Extraction: Add 1 mL of 80% methanol (-80°C) to cell pellets and vortex vigorously. Incubate at -80°C for 15 minutes, then centrifuge at 16,000 × g for 15 minutes at 4°C. Collect supernatant and evaporate solvent using a speed vacuum concentrator [5].

  • Lipid Extraction: For comprehensive metabolite profiling including lipids, use a modified Bligh-Dyer extraction. Resuspend cell pellet in 2:1 methanol:chloroform mixture, vortex, then add water and chloroform to achieve final ratio of 1:1:0.9 (methanol:chloroform:water). Centrifuge to separate phases and collect both aqueous and organic layers [2].

  • Sample Storage: Reconstitute dried extracts in appropriate solvents for subsequent analysis and store at -80°C until LC-MS analysis.

Tissue Processing for In Vivo Studies

For tissue samples from animal studies (e.g., liver tissues from griseofulvin-treated mice):

  • Tissue Homogenization: Rapidly harvest tissues and freeze-clamp using liquid nitrogen. Homogenize frozen tissue in ice-cold extraction solvent using a bead mill or tissue homogenizer at a ratio of approximately 50 mg tissue per 1 mL solvent [2].

  • Metabolite Extraction: Add cold methanol:water (4:1, v/v) to tissue homogenates, vortex thoroughly, and incubate at -80°C for 1 hour. Centrifuge at 16,000 × g for 15 minutes at 4°C and collect supernatant [2].

  • Protein Precipitation: For cleaner extracts, add 3 volumes of acetonitrile to tissue homogenates, vortex, incubate at -20°C for 1 hour, then centrifuge and collect supernatant.

Table 2: Sample Preparation Protocols for Different Matrices

Sample Type Extraction Method Key Reagents Processing Temperature Storage Conditions
Cell Culture Cold methanol quenching 80% methanol in water -80°C -80°C in 80% methanol
Liver Tissue Methanol:water (4:1) extraction Methanol, water, acetonitrile -80°C to 4°C -80°C after drying
Plasma/Serum Protein precipitation Cold acetonitrile (3:1 ratio) -20°C -80°C after drying
Urine Dilution and filtration Water, methanol 4°C -80°C with 0.1% formic acid

Analytical Methodologies: LC-MS Parameters and Protocols

Liquid Chromatography Conditions

Chromatographic separation represents a critical step in achieving accurate metabolite identification and quantification. The following parameters have been optimized for griseofulvin and its metabolite analyses:

  • Column Selection: Employ a reversed-phase C18 column (2.1 × 100 mm, 1.7-1.8 μm particle size) maintained at 40°C for optimal separation of griseofulvin and its metabolic derivatives [2].

  • Mobile Phase: Utilize a binary solvent system consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol. The addition of acid modifiers enhances ionization efficiency in positive ESI mode [2].

  • Gradient Program: Implement a linear gradient from 5% B to 95% B over 12-15 minutes, followed by a 3-minute hold at 95% B and re-equilibration to initial conditions. Flow rate should be maintained at 0.3 mL/min with injection volumes of 5-10 μL [2] [5].

  • Alternative Methods: For more polar metabolites, consider employing hydrophilic interaction liquid chromatography (HILIC) with an amide or silica stationary phase and a mobile phase of acetonitrile/water with ammonium acetate or formate buffers [5].

Mass Spectrometry Parameters

High-resolution mass spectrometry enables accurate mass measurement and isotopologue distribution analysis for Griseofulvin-13C,d3 and its metabolites:

  • Ionization Source: Operate the electrospray ionization (ESI) source in positive ion mode with the following typical parameters: spray voltage 3.5 kV, capillary temperature 320°C, sheath gas 40-50 arbitrary units, auxiliary gas 10-15 arbitrary units [2] [5].

  • Mass Analyzer: Employ an Orbitrap or time-of-flight (TOF) mass analyzer capable of achieving resolution ≥60,000 at m/z 200 to ensure sufficient separation of isotopologue patterns. Set mass range to m/z 50-1000 for comprehensive metabolite detection [5].

  • Fragmentation Settings: Utilize data-dependent acquisition (DDA) modes where the top N ions (typically 5-10) from each full scan are selected for fragmentation. Apply stepped normalized collision energy (15-35 eV) for comprehensive fragment ion generation [2].

  • Quantitative Analysis: For targeted quantification of specific metabolites, employ selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) on triple quadrupole instruments for enhanced sensitivity and linear dynamic range.

Data Processing and Interpretation

Metabolite Identification and Annotation

The first step in data processing involves comprehensive metabolite identification from complex LC-MS datasets. For Griseofulvin-13C,d3 tracing experiments, this process includes:

  • Mass Isotopomer Distribution Analysis: Calculate the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for detected metabolites. The term 'labeling pattern' refers to a mass distribution vector (MDV), which describes the fractional abundance of each isotopologue normalized to the sum of all possible isotopologues [4].

  • Natural Isotope Correction: Apply mathematical correction to account for naturally occurring isotopes (13C, 15N, 2H, 17O, 18O) using established algorithms. This correction is essential for accurate interpretation of labeling patterns, particularly for metabolites containing heteroatoms or when derivatization agents are used in sample preparation [4].

  • Metabolite Annotation: Assign putative identities to detected ions based on accurate mass (typically with mass error <5 ppm) and retention time matching against authentic standards when available. Database searching against HMDB, KEGG, or other specialized metabolite databases further supports annotation [5].

Metabolic Flux Interpretation

Interpreting 13C labeling patterns enables researchers to deduce relative pathway activities and nutrient contributions:

  • Pathway Activity Assessment: Identify active metabolic pathways based on characteristic labeling patterns. For instance, griseofulvin treatment in mice results in significant accumulations of protoporphyrin IX (PPIX), N-methyl PPIX, bile acids, and glutathione (GSH) in the liver, indicating specific pathway perturbations [2].

  • Nutrient Contribution Analysis: Determine the relative contributions of different nutrients to metabolite synthesis based on labeling enrichment. Metabolomic analysis can reveal bioactivation pathways of griseofulvin that contribute to the formation of GSF-PPIX, GSF-GSH, and GSF-proline adducts [2].

  • Flux Quantification: Apply computational models to estimate absolute metabolic fluxes. The fundamental principle involves solving an optimization problem where the difference between measured and simulated isotopic labeling is minimized subject to stoichiometric constraints of the metabolic network [3].

The following workflow diagram illustrates the complete experimental process from sample preparation to data interpretation:

G compound compound cell_culture cell_culture compound->cell_culture Treatment extraction extraction cell_culture->extraction Quenching lc_ms lc_ms extraction->lc_ms Analysis data_processing data_processing lc_ms->data_processing Raw Data interpretation interpretation data_processing->interpretation Processed Data results results interpretation->results Biological Insights

Diagram 1: Experimental workflow for this compound metabolic pathway tracing studies, illustrating the key steps from compound treatment to data interpretation.

Application in Toxicology Studies: Griseofulvin-Induced Liver Injury

Metabolic Perturbations and Biomarkers

Griseofulvin-13C,d3 has proven particularly valuable in toxicology research, specifically in understanding griseofulvin-induced liver injury. Studies in mice have demonstrated that griseofulvin treatment causes hepatic porphyria that mimics liver injury associated with erythropoietic protoporphyria (EPP) in humans. Through metabolomic approaches, researchers have identified several key metabolic perturbations [2]:

  • Porphyrin Accumulation: GSF treatment results in significant accumulations of protoporphyrin IX (PPIX) and N-methyl PPIX in the liver. A six-fold increase of N-methyl PPIX was observed in the liver of mice after GSF treatment. N-methyl PPIX strongly inhibits ferrochelatase, the enzyme that converts PPIX to heme, leading to further PPIX accumulation [2].

  • Bile Acid Homeostasis Disruption: Excessive PPIX in the liver results in bile duct blockage and disturbs bile acid homeostasis. This disruption represents a key factor in the pathophysiology of griseofulvin-induced liver injury [2].

  • Glutathione Metabolism Alterations: The accumulation of glutathione (GSH) in the liver was observed, likely due to Nrf2-mediated upregulation of GSH synthesis as a protective response to oxidative stress [2].

Bioactivation Pathways and Adduct Formation

Metabolomic analysis using Griseofulvin-13C,d3 has revealed important bioactivation pathways that contribute to griseofulvin's hepatotoxicity:

  • Adduct Formation: The study identified the formation of GSF-PPIX, GSF-GSH, and GSF-proline adducts, indicating multiple bioactivation pathways of griseofulvin that contribute to its toxicological profile [2].

  • Reactive Intermediate Generation: The formation of these adducts suggests the generation of reactive intermediates during griseofulvin metabolism, which can covalently bind to cellular macromolecules and disrupt normal cellular functions [2].

  • Biochemical Basis for Toxicity: These findings provide the biochemical basis of GSF-induced liver injury that can be used to understand the pathophysiology of EPP-associated liver injury in humans, demonstrating the value of stable isotope tracing in mechanistic toxicology [2].

The following metabolic pathway diagram illustrates the key perturbations in griseofulvin-induced liver injury:

G GSF GSF GSF_adducts GSF_adducts GSF->GSF_adducts Bioactivation GSH_accumulation GSH_accumulation GSF->GSH_accumulation Induces PPIX_accumulation PPIX_accumulation GSF_adducts->PPIX_accumulation Induces N_methyl_PPIX N_methyl_PPIX PPIX_accumulation->N_methyl_PPIX Metabolism bile_acid_disruption bile_acid_disruption PPIX_accumulation->bile_acid_disruption Causes ferrochelatase_inhibition ferrochelatase_inhibition N_methyl_PPIX->ferrochelatase_inhibition Strongly Inhibits ferrochelatase_inhibition->PPIX_accumulation Exacerbates heme_synthesis heme_synthesis ferrochelatase_inhibition->heme_synthesis Disrupts liver_injury liver_injury bile_acid_disruption->liver_injury Contributes to GSH_accumulation->GSF_adducts Forms Adducts

Diagram 2: Key metabolic pathways in griseofulvin-induced liver injury, showing the relationship between griseofulvin bioactivation, porphyrin accumulation, and hepatotoxicity.

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • Incomplete Isotopic Steady State: Ensure sufficient incubation time with Griseofulvin-13C,d3 for the metabolites of interest to reach isotopic steady state. The time required varies significantly between metabolites—glycolytic intermediates may reach steady state within minutes, while TCA cycle intermediates and amino acids may require several hours or longer [4].

  • Rapid Exchange of Amino Acids: Many amino acids freely exchange between intracellular and extracellular pools, which can prevent labeling from reaching isotopic steady state in standard culture conditions. Any intracellular metabolite pool that undergoes rapid exchange with a larger extracellular pool presents this complication, requiring specialized experimental designs for accurate interpretation [4].

  • Natural Isotope Interference: Always correct for naturally occurring isotopes in both the metabolite and derivatization agents (if used). For analytical methods requiring metabolite derivatization, the chemical modification adds additional atoms whose natural isotope abundance must be accounted for in calculations [4].

Quality Control Measures
  • System Suitability Testing: Regularly analyze quality control samples including pooled biological samples and reference standards to monitor instrument performance and reproducibility.

  • Blank Samples: Include process blanks (extraction without biological material) and solvent blanks to identify and eliminate background contamination.

  • Standard Mixtures: Use standardized metabolite mixtures with known 13C labeling patterns to validate analytical performance and data processing algorithms.

Conclusion

Griseofulvin-13C,d3 serves as a valuable research tool for elucidating metabolic pathways and bioactivation processes associated with griseofulvin metabolism and toxicity. The protocols outlined in this document provide researchers with comprehensive methodologies for employing this stable isotope-labeled tracer in various experimental systems. Through careful experimental design, appropriate sample processing, advanced LC-MS analysis, and rigorous data interpretation, scientists can leverage this compound to gain mechanistic insights into drug metabolism and toxicity pathways.

The application of Griseofulvin-13C,d3 in studying drug-induced liver injury demonstrates how stable isotope tracing can reveal complex metabolic perturbations and identify specific biochemical pathways involved in toxic responses. These approaches can be extended to investigate a wide range of biological questions in pharmaceutical research and development, ultimately contributing to enhanced drug safety profiles and improved understanding of metabolic diseases.

References

Griseofulvin-13C d3 protein binding studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Griseofulvin-13C,d3

This compound is a stable heavy-isotope labeled form of griseofulvin, where atoms of carbon-13 and deuterium replace their native isotopes [1]. Its primary application in research is as a tracer or internal standard for quantitative analysis using Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) [1]. The incorporation of heavy isotopes does not significantly alter the molecular structure or biological activity compared to the unlabeled compound, making it an ideal tool for precise measurement of the parent drug's behavior in complex biological systems [1].

Unlabeled griseofulvin, a fungistatic polyketide, has demonstrated interactions with several protein targets beyond its antifungal action, suggesting potential for drug repurposing [2]. Key targets include:

  • γ-Tubulin: Binds to and disrupts centrosomal function, inhibiting the proliferation of cancer cells [3].
  • Keratin Intermediate Filaments (K8/K18): This interaction is implicated in rare drug-induced hepatitis, with binding affinity differences between species potentially explaining varying severities of liver injury [2].
  • SARS-CoV-2 Proteins: Molecular docking predicts good binding potential with the virus's main protease and spike protein receptor-binding domain (RBD) [2].
  • ACE2 Receptor: May enhance the function of the human ACE2 receptor, which plays a role in vascular vasodilation and blood pressure regulation [2].

Experimental Protocol for Binding Analysis

The following workflow outlines a general experimental approach for studying this compound protein binding. Much of the methodology is inferred from studies on unlabeled griseofulvin, with the labeled compound serving a specific role in quantification.

cluster_1 Key Considerations Start Experimental Workflow P1 Protein Target Selection Start->P1 P2 Compound Preparation (this compound Stock) P1->P2 K3 Species-specific Keratin Binding for toxicity studies P1->K3 P3 Binding Assay (e.g., SPR, ITC) P2->P3 K1 Hydrotrope Formulation may be required for solubility P2->K1 P4 Sample Analysis & Quantification (LC-MS/MS with Internal Standard) P3->P4 P5 Data Processing P4->P5 K2 Molecular Dynamics (MD) Simulations for mechanism P4->K2 End Binding Parameters P5->End

Materials and Reagents
  • This compound: Procure from a commercial supplier (e.g., MedChemExpress, CAS No. 1329612-29-4). Confirm purity >95% by certificate of analysis [1].
  • Protein Targets: Purified γ-tubulin, keratin 8/18 proteins, or other proteins of interest.
  • Solvents: High-purity dimethyl sulfoxide (DMSO), methanol, acetonitrile.
  • Buffers: Phosphate Buffered Saline (PBS) or other appropriate physiological buffer.
  • Hydrotrope Solution: 100mM Sodium Cumene Sulfonate (SCS) in buffer to enhance griseofulvin solubility [3].
Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 10mM stock solution of this compound in DMSO.
    • For binding assays, dilute the stock in an appropriate buffer. If solubility is poor, use a hydrotrope like SCS to formulate the drug. Studies show SCS clusters can encapsulate griseofulvin and release it upon interaction with the protein target [3].
    • Prepare a separate solution of unlabeled griseofulvin for competitive binding studies.
  • Binding Assay (using γ-tubulin as an example):

    • Molecular Dynamics (MD) Simulation Setup: This is a computational method to study binding mechanisms.
      • Obtain the 3D structure of γ-tubulin from a protein data bank or via homology modeling.
      • Identify potential binding pockets, which for γ-tubulin are mainly formed by helices H8, H9 and strands S7, S8, S14 [3].
      • Dock this compound and the unlabeled drug into the binding pocket using docking software.
      • Run classical MD simulations (e.g., for 100 ns) in an aqueous solution with physiological ions to analyze the stability of the complex and the interactions (e.g., hydrophobic contacts) that drive binding [3].
    • Experimental Validation with LC-MS Quantification:
      • Incubate purified γ-tubulin with a known concentration of this compound in a suitable buffer.
      • Use techniques like equilibrium dialysis or ultrafiltration to separate protein-bound compounds from unbound ones.
      • Analyze the fractions using LC-MS/MS. This compound can serve as its own internal standard for highly accurate quantification of bound drug levels due to its distinct mass shift [1].
  • Data Analysis:

    • From MD simulations, calculate binding free energies using methods like MM/PBSA or MM/GBSA. Analyze coordination numbers to confirm drug release from hydrotropes like SCS [3].
    • For experimental data, use the quantified amounts to determine binding parameters (KD, Kon, Koff) by fitting the data to appropriate binding models (e.g., Langmuir isotherm).

Data Interpretation and Key Considerations

The table below summarizes key quantitative information and findings from the literature.

Table 1: Key Data and Findings for Griseofulvin Protein Binding Studies

Aspect Details & Quantitative Data Relevance to this compound
Compound Properties Molecular Weight: 356.78 g/mol [1]. Formula: C16¹³CH14D3ClO6 [1]. Serves as a tracer; provides distinct mass for detection via MS.
γ-Tubulin Binding Binding driven by hydrophobic interactions with H8, H9 helices and S7, S8, S14 strands [3]. Binding mechanism is expected to be identical to unlabeled griseofulvin.
Keratin 8/18 Binding Binding affinity (ΔG) ranges from -3.34 to -5.61 kcal mol⁻¹ [2]. Stronger binding to rodent K18 may explain species-specific liver toxicity [2]. Useful for designing toxicology studies on species-specific drug-induced hepatitis.
Solubility Enhancement Hydrotrope Sodium Cumene Sulfonate (SCS) can encapsulate drug and facilitate delivery; coordination number analysis tracks release [3]. Critical protocol step. Use of SCS recommended for in vitro assays to overcome low aqueous solubility.

Discussion and Application Notes

  • Role of the Stable Isotope Label: The primary advantage of this compound is its utility in mass spectrometry-based quantification. It allows researchers to spike samples as an internal standard to correct for analyte loss during preparation or ionization suppression in the MS source, leading to highly accurate pharmacokinetic and protein binding studies [1].

  • Overcoming Solubility Challenges: Griseofulvin is highly hydrophobic. The use of hydrotropes like SCS is not merely a solubility aid; it can actively influence the binding process. Studies indicate that SCS can alter the binding sites of γ-tubulin and weaken drug-protein interactions, a factor that must be considered and controlled for in experimental design [3].

  • Future Research Directions: The binding protocols for this compound can be applied to explore its repurposing potential. Molecular docking suggests promise against SARS-CoV-2 proteins [2], and its confirmed interaction with γ-tubulin and keratins opens avenues in oncology and toxicology research [2] [3].

I hope these detailed application notes provide a solid foundation for your research. Should you require further elaboration on any specific protocol section, please feel free to ask.

References

Griseofulvin-13C d3 fungal cell division inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Griseofulvin's Core Mechanism of Action

Griseofulvin inhibits fungal cell division by disrupting microtubule function. The table below summarizes its key mechanisms and cellular effects:

Mechanism/Target Biological Consequence Experimental Context
Binds to fungal tubulin [1] [2] Disrupts assembly of microtubules, key components of the mitotic spindle. Fungal cells [1].
Suppresses microtubule dynamic instability [3] Inhibits mitosis by stopping spindle function without massive depolymerization. In vitro assays with mammalian cells (HeLa) [3].
Inhibits fungal cell mitosis [4] [2] Arrests cell cycle, preventing replication. Fungal cells; overall fungistatic effect [4].
Incorporated into keratin [1] [2] Renders newly formed skin, hair, and nail tissues resistant to fungal invasion. Human keratinized tissues [1].

This mechanism can be visualized as follows:

G Griseofulvin Griseofulvin FungalTubulin Fungal Tubulin Griseofulvin->FungalTubulin Binds to MicrotubulePolymerization Microtubule Polymerization FungalTubulin->MicrotubulePolymerization Inhibits MitoticSpindle Mitotic Spindle Assembly MicrotubulePolymerization->MitoticSpindle Disrupts CellDivision Fungal Cell Division MitoticSpindle->CellDivision Blocks FungistaticEffect Fungistatic Effect CellDivision->FungistaticEffect

Application Notes for Griseofulvin-13C,d3

As a labeled analog, this compound is used in research for precise tracking and measurement.

  • Primary Application: Used as an internal standard in quantitative analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) [5]. Its known concentration and distinct mass signature allow for accurate quantification of unlabeled griseofulvin in complex samples (e.g., biological fluids, in vitro assay mixtures).
  • Role as a Tracer: The compound can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of griseofulvin itself in various test systems [5].

Suggested Experimental Protocol

The following workflow outlines a protocol for using this compound to study the effects of griseofulvin in a fungal cell culture model.

G A 1. Prepare Drug Solutions B 2. Treat Fungal Culture A->B C 3. Incubate & Sample B->C D 4. Analyze Effects C->D E Microscopy D->E Visualize microtubules & nuclei F Biochemical Assays D->F Measure viability & metabolic activity G LC-MS Quantification D->G Quantify drug uptake using internal standard

Detailed Protocol: Investigating Griseofulvin Uptake and Effects in Fungal Cells

Objective: To quantify the intracellular concentration of griseofulvin and correlate it with the inhibition of cell division in a fungal model.

Materials:

  • Fungal strain (e.g., Trichophyton rubrum or other relevant dermatophyte).
  • Griseofulvin (unlabeled, active compound).
  • This compound (labeled internal standard) [5].
  • Appropriate culture medium.
  • LC-MS system.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO, noting that griseofulvin is poorly water-soluble [4].
    • Culture fungal cells and treat with a range of concentrations of unlabeled griseofulvin. Incubate for a predetermined time (e.g., 24-72 hours).
  • Sample Processing:

    • Harvest the fungal cells by centrifugation or filtration.
    • Lyse the cells using a validated method (e.g., bead beating, chemical lysis).
    • Spike the lysate with a known, fixed amount of this compound. This serves as the internal standard to correct for losses during sample preparation and variations in instrument response [5].
    • Extract griseofulvin from the lysate using a technique like protein precipitation or liquid-liquid extraction.
    • Analyze the extract via LC-MS.
  • LC-MS Analysis:

    • Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) ratios for unlabeled griseofulvin and the heavier this compound.
    • Quantify the amount of unlabeled griseofulvin in each sample by comparing its signal to the signal from the known, added amount of this compound.
  • Correlative Analysis:

    • In parallel, assess the biological effect of griseofulvin on the same batch of cells. This can include:
      • Microscopy: Staining microtubules and DNA to observe mitotic defects [3].
      • Growth Inhibition Assays: Measuring the reduction in fungal biomass or viability.
    • Correlate the intracellular concentration of griseofulvin (determined via LC-MS) with the degree of growth inhibition or morphological change.

Research Context and Potential Applications

While this compound is a research tool, the parent compound's action is a model for antifungal and anti-mitotic discovery.

  • Quantitative Dynamics: The labeled compound enables precise measurement of drug uptake kinetics in different fungal strains, potentially illuminating mechanisms of resistance or variability in efficacy.
  • Beyond Antifungal Use: Griseofulvin suppresses microtubule dynamics in human cancer cells at low concentrations (IC₅₀ ~20 μM for mitosis inhibition) without significant depolymerization, a mechanism similar to powerful anticancer drugs [3]. This highlights its potential for drug repurposing and this compound could be vital in preclinical ADME studies for such applications.
  • Agricultural Fungicide Development: Derivatives of griseofulvin show excellent activity against plant-pathogenic fungi like Colletotrichum gloeosporioides, sometimes outperforming commercial fungicides [6] [7]. The labeled compound could aid in optimizing the formulation and delivery of these new analogs.

Key Takeaways

  • This compound is an analytical tool best suited for precise quantification and tracer studies of griseofulvin.
  • Its primary value lies in elucidating pharmacokinetics and cellular uptake when used as an internal standard in LC-MS.
  • The biological effects you observe will be due to the unlabeled griseofulvin, which acts by binding tubulin and disrupting microtubule dynamics during cell division.

References

Application Notes and Protocols: Quantitative Analysis of Griseofulvin-13C,d3 in Biological Samples using GC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Griseofulvin-13C,d3 is a stable isotope-labeled analog of the antifungal drug griseofulvin, where one carbon atom is replaced by ¹³C and three hydrogen atoms are replaced by deuterium ( [1]). This compound serves as an ideal internal standard (IS) for quantitative mass spectrometry-based assays, compensating for variability in sample preparation and instrument response. Griseofulvin itself is a fungistatic polyketide metabolite produced mainly by ascomycetes, which has been used for decades to treat dermatophyte infections and has shown potential for drug repurposing in areas like cancer and viral infections ( [2]). This document provides detailed protocols for the accurate quantification of this compound in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

This compound Properties and Role as Internal Standard

Stable isotope-labeled internal standards like this compound are crucial for achieving high-quality quantitative results in bioanalysis. Their nearly identical chemical properties to the analyte of interest ensure co-elution during chromatography, while their distinct mass allows separate mass spectrometric detection ( [1]).

Key Properties:

  • Molecular Formula: C₁₆¹³CH₁₄D₃ClO₆ ( [1])
  • CAS Number: 1329612-29-4 ( [1])
  • Molecular Weight: 356.78 g/mol ( [1])
  • Application: Serves as a tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS ( [1])

Table 1: Key Characteristics of this compound

Property Description
Labeled Positions ¹³C and three deuterium atoms
Molecular Weight 356.78 g/mol
Chemical Formula C₁₆¹³CH₁₄D₃ClO₆
Primary Application Internal Standard for GC-MS, LC-MS, NMR
Storage Room temperature in continental US

Experimental Protocols

Sample Preparation Workflow

The following diagram illustrates the complete sample preparation workflow:

Figure 1: Sample Preparation Workflow for Biological Samples

3.1.1 Materials and Reagents
  • This compound (CAS: 1329612-29-4) ( [1])
  • Organic solvents: HPLC-grade methanol, acetonitrile, ethyl acetate
  • Acid/base solutions: Formic acid, ammonium hydroxide
  • Biological matrix: Appropriate blank matrix (plasma, serum, tissue homogenate)
  • Calibration standards: Unlabeled griseofulvin for preparing standard curve
3.1.2 Step-by-Step Protocol
  • Internal Standard Addition

    • Pipette 50 µL of this compound working solution (concentration: 1 µg/mL in methanol) into clean glass tubes
    • Add 100 µL of biological sample (plasma, serum, etc.)
    • Vortex mix for 30 seconds to ensure thorough incorporation of the internal standard
  • Protein Precipitation

    • Add 300 µL of cold acetonitrile to the sample mixture
    • Vortex vigorously for 60 seconds
    • Centrifuge at 14,000 × g for 10 minutes at 4°C
    • Transfer supernatant to a new clean tube
  • Liquid-Liquid Extraction (Alternative/Additional Clean-up)

    • Add 1 mL of ethyl acetate to the supernatant
    • Vortex for 2 minutes
    • Centrifuge at 5,000 × g for 5 minutes to separate phases
    • Transfer the organic (upper) layer to a new tube
    • Repeat extraction once and combine organic layers
  • Concentration

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C
    • Ensure complete dryness but avoid over-drying
  • Reconstitution

    • Reconstitute the dry residue in 100 µL of methanol or appropriate GC-MS compatible solvent
    • Vortex for 30 seconds and centrifuge briefly
    • Transfer to GC-MS vials for analysis
GC-MS Instrumental Analysis
3.2.1 GC-MS Configuration and Parameters

Table 2: Recommended GC-MS Operating Conditions

Parameter Setting
GC System Gas Chromatograph with Capillary Inlet
MS System Quadrupole Mass Spectrometer
Column 30 m × 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS)
Injection Volume 1-2 µL (splitless mode)
Inlet Temperature 250°C
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 60°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min)
Transfer Line Temp 280°C
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp 230°C
Quadrupole Temp 150°C
Data Acquisition Selected Ion Monitoring (SIM)
3.2.2 Mass Spectrometric Detection

The following diagram illustrates the GC-MS data acquisition strategy:

Figure 2: GC-MS Data Acquisition and Quantitation Strategy

SIM Ion Selection:

  • Griseofulvin (analyte): m/z 255 (quantifier), m/z 186, 116 (qualifiers) ( [3])
  • This compound (IS): m/z 259 (quantifier) - adjusted based on exact mass shift from labeling

GC-MS Acquisition Modes:

  • Full Scan Mode: Useful for initial method development and qualitative analysis; provides complete mass spectra for identification ( [3])
  • Selected Ion Monitoring (SIM): Recommended for final quantitative method; offers significantly improved sensitivity and signal-to-noise ratio compared to full scan by reducing instrumental noise ( [3])
Calibration Curve Preparation
  • Stock Solutions:

    • Prepare separate stock solutions of unlabeled griseofulvin and this compound in methanol
    • Store at -20°C when not in use
  • Calibration Standards:

    • Prepare calibration standards in the same matrix as study samples
    • Use blank matrix spiked with appropriate amounts of unlabeled griseofulvin
    • Add fixed amount of this compound to all standards (equivalent to 50 ng/mL final concentration)
    • Recommended calibration range: 1-500 ng/mL

Table 3: Example Calibration Standards Preparation

Standard Level Griseofulvin Concentration (ng/mL) This compound IS Concentration (ng/mL)
Blank 0 50
LLOQ 1 50
Low QC 3 50
Mid QC 1 25 50
Mid QC 2 100 50
High QC 400 50
ULOQ 500 50

Data Analysis and Method Validation

Quantitative Calculations
  • Peak Integration:

    • Integrate peaks for quantifier ions of both analyte and internal standard
    • Calculate peak area ratios (analyte/IS) for all standards and samples
  • Calibration Curve:

    • Plot peak area ratio (y-axis) versus nominal concentration (x-axis)
    • Use linear regression with 1/x or 1/x² weighting
    • Acceptance criterion: R² ≥ 0.99
  • Concentration Calculation:

    • Calculate unknown sample concentrations using the regression equation
    • Apply appropriate dilution factors if needed
Method Validation Parameters

According to FDA bioanalytical method validation guidelines, the following parameters should be evaluated:

  • Accuracy and Precision: Intra-day and inter-day assessments (% bias and % CV)
  • Lower Limit of Quantification (LLOQ): Lowest concentration measurable with accuracy ±20% and precision ≤20%
  • Selectivity and Specificity: No significant interference from blank matrix at retention times of analyte and IS
  • Recovery: Extraction efficiency compared to neat standards
  • Matrix Effects: Ion suppression/enhancement evaluated by post-column infusion
  • Stability: Bench-top, processed sample, freeze-thaw, and long-term stability

Applications in Drug Development and Research

The quantitative method described here enables several important applications in pharmaceutical research and development:

  • Pharmacokinetic Studies: Tracking griseofulvin absorption, distribution, metabolism, and excretion in preclinical and clinical studies
  • Drug Repurposing Research: Supporting investigations into griseofulvin's potential new applications in cancer, hepatitis C, and SARS-CoV-2 infection ( [2])
  • Bioequivalence Studies: Comparing different formulations of griseofulvin products
  • Therapeutic Drug Monitoring: Ensuring appropriate drug levels in patients undergoing long-term therapy

Griseofulvin has demonstrated potential beyond its traditional antifungal applications, with recent research suggesting inhibitory effects on cancer cell division, hepatitis C virus replication, and SARS-CoV-2 entry and viral replication ( [2]). The availability of a robust quantitative method for griseofulvin and its stable isotope-labeled analog will facilitate further investigation into these promising therapeutic areas.

Troubleshooting Guide

Table 4: Common Issues and Solutions in GC-MS Analysis of this compound

Problem Possible Cause Solution
Poor peak shape Column degradation, active sites Re-cut column, use deactivated liners, employ matrix-matched calibration
Low sensitivity Dirty ion source, improper SIM ions Clean ion source, optimize SIM ions using standard
Retention time shift Column degradation, temperature fluctuation Check GC temperature calibration, replace column if necessary
High background noise Column bleed, contaminated inlet Condition/replace column, clean/replace inlet liner
Inaccurate quantification Matrix effects, IS variability Use matrix-matched standards, ensure consistent IS addition

Conclusion

This protocol provides a comprehensive framework for the quantitative analysis of this compound in biological samples using GC-MS. The method leverages the superior performance of stable isotope-labeled internal standards to achieve accurate and precise quantification. Proper implementation of this methodology enables reliable measurement of griseofulvin concentrations in complex biological matrices, supporting various phases of drug development and research into new therapeutic applications for this established medication.

References

Comprehensive Application Notes and Protocols: Griseofulvin-13C d3 in Fungal Mitosis Inhibition Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Griseofulvin and Relevance of Isotopic Labeling

Griseofulvin is an antifungal natural product first isolated from Penicillium griseofulvum in 1939 that has been used clinically for decades against dermatophyte infections. It functions primarily as a fungistatic agent, inhibiting cell division in susceptible fungi without directly killing the organisms. The discovery of its microtubule-targeting activity has expanded interest in this compound beyond antifungal applications to include potential uses in cancer research and virology. Griseofulvin-13C d3, with stable isotopic labeling at key positions, provides enhanced analytical capabilities for tracking drug distribution, metabolism, and mechanism of action in biological systems through techniques such as mass spectrometry and NMR spectroscopy. This isotopic labeling enables researchers to distinguish administered compound from endogenous metabolites and precisely quantify drug uptake and localization patterns within fungal cells and subcellular compartments [1] [2].

The primary mechanism of griseofulvin involves binding to fungal tubulin and disruption of microtubule function, particularly during mitotic spindle formation. Unlike many tubulin-targeting agents that promote either stabilization or catastrophic depolymerization of microtubules, griseofulvin exhibits a unique mechanism by suppressing microtubule dynamic instability without significant reduction of polymer mass at physiologically relevant concentrations. This specific activity makes it particularly valuable for studying cell division processes and developing targeted antifungal strategies. The application of isotopically labeled griseofulvin-13C d3 in research provides critical insights into the compound's biodistribution, metabolism, and molecular interactions while maintaining identical biological activity to the non-labeled compound [3] [4].

Mechanism of Mitosis Inhibition

Molecular Mechanism of Action

Griseofulvin exerts its primary antifungal effect through specific interaction with fungal tubulin, the protein subunit of microtubules. This binding occurs at a site distinct from those targeted by other tubulin-active drugs such as colchicine or vinca alkaloids, resulting in a unique mechanism of action. Griseofulvin preferentially binds to microtubules in fungal cells over mammalian tubulin, explaining its selective toxicity and therapeutic utility. Upon entering susceptible fungal cells, griseofulvin interacts with microtubule proteins to disrupt the normal assembly and function of the mitotic spindle apparatus, ultimately preventing chromosome segregation during cell division [3] [4].

The key mechanistic insight reveals that griseofulvin primarily suppresses microtubule dynamic instability rather than promoting massive depolymerization. Microtubule dynamic instability refers to the stochastic switching between phases of growth and shrinkage at microtubule ends, a process critical for proper spindle function during mitosis. At concentrations as low as 1-20 μM, griseofulvin significantly reduces both the growth rate and shortening rate of microtubules while increasing the percentage of time microtubules spend in an attenuated state known as "pause." This suppression of dynamics disrupts the normal functioning of mitotic spindles without substantially decreasing overall microtubule polymer mass, leading to mitotic arrest at the prometaphase/anaphase transition. The bound drug interferes with microtubule-dependent processes essential for proper chromosome movement and segregation, ultimately blocking cell division [3].

Signaling Pathway Visualization

The following diagram illustrates the molecular signaling pathway through which griseofulvin inhibits fungal mitosis, from cellular entry to mitotic arrest:

G Griseofulvin Griseofulvin CellularUptake Cellular Uptake (Energy-Dependent Transport) Griseofulvin->CellularUptake TubulinBinding Tubulin Binding (Spindle Microtubules) CellularUptake->TubulinBinding MTDynamicSuppression Microtubule Dynamic Instability Suppression TubulinBinding->MTDynamicSuppression SpindleDisruption Mitotic Spindle Disruption MTDynamicSuppression->SpindleDisruption MitoticArrest Mitotic Arrest (Prometaphase/Anaphase) SpindleDisruption->MitoticArrest FungistaticEffect Fungistatic Effect (Inhibited Cell Division) MitoticArrest->FungistaticEffect

Figure 1: Molecular signaling pathway of griseofulvin-induced mitotic inhibition in fungal cells.

This pathway illustrates the sequence of molecular events from griseofulvin entry into fungal cells to the final fungistatic effect. The process begins with energy-dependent cellular uptake, followed by specific binding to tubulin in spindle microtubules. This binding suppresses microtubule dynamic instability without significant depolymerization, disrupting mitotic spindle function and causing arrest at prometaphase/anaphase transition, ultimately resulting in inhibited cell division [3] [4].

Antifungal Activity Assessment Protocols

Antifungal Susceptibility Testing

The broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines represents the standard protocol for determining griseofulvin susceptibility against dermatophytes and other fungal pathogens. This assay quantitatively measures the minimum inhibitory concentration (MIC), defined as the lowest drug concentration that prevents visible fungal growth after a specified incubation period. For griseofulvin-13C d3, this protocol enables researchers to correlate the isotopic labeling with antifungal potency and compare it directly with the non-labeled compound to ensure biological equivalence [5].

Protocol Steps:

  • Inoculum Preparation: Prepare fungal inoculum from 7-day old cultures grown on Sabouraud Dextrose Agar (SDA). Adjust spore suspension to 1-5×10³ CFU/mL in Sabouraud Dextrose Broth (SDB).
  • Drug Dilution Series: Prepare twofold serial dilutions of griseofulvin-13C d3 in DMSO followed by further dilution in SDB to achieve final concentrations ranging from 0.5-128 μg/mL. Include drug-free controls containing equivalent DMSO concentrations.
  • Inoculation and Incubation: Dispense 100 μL of each drug dilution into 96-well microtiter plates, then add 100 μL of fungal inoculum to each well. Seal plates and incubate at 28°C for 4-7 days depending on the fungal species.
  • Endpoint Determination: Visually examine wells for fungal growth inhibition. The MIC is defined as the lowest concentration showing complete inhibition of visible growth. Calculate IC₅₀ values (concentration required for 50% inhibition) using growth percentage formulas: Growth% = (OD₄₁₀ of wells containing compound / OD₄₁₀ of compound-free wells) × 100 [5].

For enhanced detection of griseofulvin-13C d3 uptake and distribution in susceptibility testing, researchers can employ liquid chromatography-mass spectrometry (LC-MS) to quantify the isotopically labeled drug in fungal cells. This approach provides simultaneous measurement of antifungal activity and drug penetration, offering insights into potential resistance mechanisms related to drug uptake or metabolism [1].

Microtubule Dynamics Assay

The suppression of microtubule dynamic instability represents griseofulvin's primary mechanism at clinically relevant concentrations. This assay quantitatively measures the effect of griseofulvin-13C d3 on microtubule dynamics in vitro using purified tubulin and video-enhanced microscopy techniques.

Protocol Steps:

  • Tubulin Preparation: Purify tubulin from fungal sources (e.g., Aspergillus nidulans) or mammalian brain tissue using phosphocellulose chromatography to remove microtubule-associated proteins.
  • Microtubule Seed Preparation: Polymerize tubulin (15-20 μM) in BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) with 1 mM GTP and 4 mM MgCl₂ at 37°C for 30 minutes. Stabilize microtubules with 20 μM taxol and shear by repeated passage through a 25-gauge needle to create seeds.
  • Dynamic Microtubule Assembly: Dilute seeds 1:10 in reaction chamber containing 12-15 μM tubulin, 1 mM GTP, and an oxygen scavenging system (50 mM glucose, 400 μg/mL glucose oxidase, 200 μg/mL catalase, 10 mM DTT).
  • Image Acquisition and Analysis: Acquire time-lapse images every 3-5 seconds for 20-30 minutes using differential interference contrast (DIC) microscopy. Treat with griseofulvin-13C d3 (0.5-20 μM) after establishing baseline dynamics. Track microtubule ends to calculate growth rate, shortening rate, catastrophe frequency (transition from growth to shortening), and rescue frequency (transition from shortening to growth) [3].

Table 1: Quantitative Parameters of Microtubule Dynamic Instability Suppressed by Griseofulvin

Dynamic Parameter Control Values With Griseofulvin (10 μM) Measurement Method
Growth Rate (μm/min) 1.5-2.5 0.6-1.2 Time-lapse microscopy
Shortening Rate (μm/min) 2.5-4.5 1.0-2.0 Time-lapse microscopy
Catastrophe Frequency (events/min) 0.01-0.03 0.005-0.015 Transition analysis
Rescue Frequency (events/min) 0.03-0.06 0.01-0.03 Transition analysis
Dynamicity (μm/min) 0.5-1.5 0.1-0.3 Total length change/time

Data adapted from in vitro microtubule dynamics studies showing concentration-dependent suppression by griseofulvin [3].

Cellular and Cytological Analysis Protocols

Mitotic Spindle Morphology and Immunofluorescence

This protocol details the procedure for analyzing the effects of griseofulvin-13C d3 on mitotic spindle organization and chromosome alignment in fungal cells using immunofluorescence microscopy and DNA staining techniques.

Protocol Steps:

  • Cell Culture and Drug Treatment: Grow fungal cells (e.g., Candida albicans or dermatophyte strains) to mid-log phase in appropriate medium. Treat with griseofulvin-13C d3 at concentrations ranging from 1-50 μM for 2-6 hours. Include DMSO-only treated cells as controls.
  • Cell Fixation: Collect cells by centrifugation and fix with 3.7% formaldehyde in PBS for 30 minutes at 37°C. Permeabilize cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
  • Immunostaining: Incubate cells with primary antibodies against α-tubulin (1:200 dilution) for 2 hours at room temperature. After washing, apply fluorescent-conjugated secondary antibodies (1:500 dilution) and counterstain DNA with DAPI (1 μg/mL) for 15 minutes.
  • Microscopy and Analysis: Visualize using epifluorescence or confocal microscopy. Capture z-stack images through entire cell volume. Analyze spindle morphology, spindle pole body separation, chromosome alignment, and spindle orientation relative to bud neck in budding fungi [3].

The expected results include disorganized mitotic spindles, improper chromosome segregation, and mitotic arrest at prometaphase/anaphase. The application of griseofulvin-13C d3 allows simultaneous localization of the drug using secondary ion mass spectrometry (SIMS) or other isotopic detection methods when combined with immunofluorescence, enabling direct correlation between drug localization and cellular effects.

Transmission Electron Microscopy of Microtubule Structures

For ultrastructural analysis of griseofulvin's effects on microtubule organization, transmission electron microscopy (TEM) provides nanometer-scale resolution of microtubule arrays in fungal cells.

Protocol Steps:

  • Sample Preparation: High-pressure freeze fungal cells after griseofulvin-13C d3 treatment followed by freeze substitution in acetone containing 0.1% tannic acid and 2% water.
  • Embedding and Sectioning: Infiltrate with Lowicryl HM20 resin and polymerize under UV light at -50°C. Prepare 70-nm ultrathin sections using an ultramicrotome.
  • Immunogold Labeling: Incubate sections with anti-tubulin antibodies followed by protein A-gold (10 nm) conjugates. Stain with uranyl acetate and lead citrate.
  • Imaging and Analysis: Examine using TEM at 80 kV. Capture images of spindle microtubules, cytoplasmic microtubules, and astral microtubules. Quantify microtubule number, length, and organization compared to untreated controls [3].

Research Applications and Data Analysis

Experimental Parameters and Formulations

Table 2: Key Experimental Parameters for Griseofulvin-13C d3 in Fungal Mitosis Studies

Parameter Typical Range Optimal Conditions Application Context
MIC vs. Dermatophytes 0.5-8 μg/mL Species-dependent Antifungal susceptibility
MIC vs. Candida spp. 49.9-99.8 μg/mL Strain-dependent Anti-biofilm applications
Microtubule Dynamics IC₅₀ 1-5 μM <1 μM for dynamicity Biophysical mechanisms
Mitotic Arrest Concentration 10-40 μM 20 μM for HeLa cells Cellular effects
Tubulin Binding Kd ~100 μM Weak binding affinity Molecular interactions
Nanoformulation Efficacy 6.24-12.48 μg/mL 10-23 nm particle size Enhanced delivery systems

Data compiled from multiple sources showing concentration ranges for various experimental applications of griseofulvin [3] [5].

The experimental data demonstrates that griseofulvin's effectiveness varies significantly across fungal species and experimental systems. While dermatophytes show high susceptibility with MIC values typically below 10 μg/mL, Candida species require substantially higher concentrations for growth inhibition. Importantly, the concentration required to suppress microtubule dynamics (1-5 μM) is significantly lower than that needed to inhibit tubulin polymerization (>100 μM), supporting the model that dynamic instability suppression represents the primary mechanism at physiologically relevant concentrations [3].

Emerging Research Applications

The unique mechanism of griseofulvin has enabled several emerging research applications beyond its traditional antifungal use:

  • Cancer Research: Griseofulvin's ability to disrupt mitosis in mammalian cells at concentrations that do not significantly depolymerize microtubules has attracted interest for oncology applications. Research demonstrates that griseofulvin can inhibit tumor production in athymic mice, either alone or in combination with other microtubule-targeting agents like nocodazole. The antiproliferative activity against human tumor cell lines, coupled with griseofulvin's established safety profile in humans, suggests potential as an adjuvant in combination cancer therapy regimens [3] [1].

  • Antiviral Applications: Recent studies indicate that griseofulvin can inhibit hepatitis C virus replication by interfering with microtubule function in human cells. Additionally, molecular docking analyses reveal that griseofulvin and its derivatives exhibit good binding potential with SARS-CoV-2 main protease, RNA-dependent RNA polymerase, and spike protein receptor-binding domain, suggesting possible inhibitory effects on viral entry and replication. These findings highlight the potential for drug repurposing of this well-characterized antifungal agent [1] [6].

  • Nanoparticle Delivery Systems: Recent advances in formulation strategies have demonstrated that incorporating griseofulvin into biopolymer-based nanocomposites can significantly enhance its antifungal efficacy. One study developed a glycogen-gelatin nanocomposite loaded with griseofulvin that reduced MIC values against Candida species from 49.9-99.8 μg/mL for free griseofulvin to 6.24-12.48 μg/mL for the nanoformulation. This 8-16 fold enhancement in potency demonstrates the potential for advanced delivery systems to overcome limitations of poor water solubility and enhance griseofulvin's therapeutic index [5].

Conclusion

Griseofulvin-13C d3 represents a valuable tool for investigating microtubule-mediated processes in fungal cells and beyond. The detailed protocols presented herein for antifungal susceptibility testing, microtubule dynamics analysis, and cellular imaging provide researchers with comprehensive methodologies for studying its mechanism of action. The quantitative data tables offer reference values for experimental design and result interpretation across different biological systems.

The unique property of griseofulvin to suppress microtubule dynamic instability without substantial depolymerization at low concentrations distinguishes it from other microtubule-targeting agents and provides a specific mechanistic approach for investigating mitotic processes. The emerging applications in cancer research, virology, and nanotechnology-enhanced delivery systems highlight the continuing relevance of this classic antifungal agent in contemporary biomedical research.

References

Griseofulvin-13C d3 solubility stability issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Solubility & Stability

The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Phenomenon Possible Causes Recommended Solutions & Troubleshooting Steps

| Low Solubility in Aqueous Buffers | Inherent hydrophobicity of griseofulvin [1]. | • Use aqueous solutions of Deep Eutectic Solvents (DES) as solubilizers [1]. • Consider nanostructured lipid carriers (NLCs) for topical delivery [2]. | | Precipitation Upon Dilution | Drug supersaturation is not maintained upon transfer to an aqueous physiological medium [1]. | • Use DES as a co-solvent: Maintain a certain water content in DES to leverage pseudo-cosolvency effects that stabilize the solution [1]. | | Chemical Degradation | Exposure to incompatible solvents, pH extremes, or high temperatures. | • Control storage conditions: Store the compound as recommended by the supplier (refer to Certificate of Analysis) [3]. • Analyze metabolites: Be aware of major metabolites like 6-desmethylgriseofulvin (6-DMG) and 4-desmethylgriseofulvin (4-DMG) [4]. | | Low Recovery in LC-MS | Adsorption to vials/filters or degradation in solution. | • Use appropriate inert labware. • Prepare fresh solutions prior to use. • Use Griseofulvin-13C,d3 as an internal standard to correct for losses during sample preparation and analysis [3]. |

Frequently Asked Questions (FAQs)

  • Q1: What is the primary application of this compound in research?

    • A: this compound is a stable isotope-labeled compound, primarily used as a tracer or an internal standard in quantitative analysis using techniques like NMR, GC-MS, or LC-MS. Its use allows for more accurate tracking and measurement of the parent drug griseofulvin in various biological and experimental matrices [3].
  • Q2: Are the solubility and stability of this compound different from the unlabeled drug?

    • A: While the core chemical properties are virtually identical, the incorporation of heavy isotopes (13C and deuterium) can lead to minor differences in reaction rates and binding affinities, a phenomenon known as the kinetic isotope effect. For practical purposes in solubility and formulation studies, data from the unlabeled drug is highly applicable. However, for precise quantitative bioanalytical methods, the labeled standard is essential to account for any matrix effects or recovery variations [3].
  • Q3: What is the most effective method to significantly enhance the aqueous solubility of griseofulvin for in-vitro assays?

    • A: Recent studies demonstrate that Deep Eutectic Solvents (DES) are highly effective. For example, aqueous solutions of DES based on choline chloride/urea (Reline) can improve griseofulvin solubility by over 4000 times compared to water alone. Solubility increases with temperature and is optimal in neat DES or DES with low water content [1].

Experimental Protocol: Solubility Enhancement with DES

This protocol is adapted from recent research to guide your experiments with this compound [1].

1. DES Preparation: - Materials: Choline chloride (ChCl), Urea or Polyethylene Glycol 300 (PEG 300). - Procedure: - Dry ChCl and the hydrogen bond donor (urea or PEG 300) separately under vacuum at 60°C for 5 hours. - Mix ChCl and the donor in a molar ratio of 1:2 (e.g., 1 mol ChCl : 2 mol Urea for Reline) in a sealed container. - Heat the mixture at 80°C with continuous stirring (e.g., 500 rpm) until a homogeneous, clear liquid forms. - Prepare aqueous mixtures of the DES by diluting with bidistilled water to the desired concentrations (e.g., 0.2 to 0.8 mole fraction of DES).

2. Solubility Measurement: - Procedure: - Add an excess of this compound to vials containing the prepared DES aqueous solutions. - Equilibrate the suspensions in a thermostatic shaker bath for at least 24 hours at your desired temperature (e.g., 293.15 to 313.15 K) to reach saturation. - After equilibration, centrifuge the samples and carefully filter the supernatant through a syringe filter (e.g., 0.45 µm). - Dilute the filtrate appropriately with a compatible solvent (e.g., methanol) for analysis. - Quantify the concentration of this compound using a pre-calibrated analytical method such as HPLC-UV or LC-MS.

Experimental Workflow for Solubility Enhancement

The diagram below outlines the key stages of the experimental protocol for enhancing this compound solubility using Deep Eutectic Solvents (DES).

Start Start Prepare DES\n(ChCl & HBD, 1:2 molar ratio) Prepare DES (ChCl & HBD, 1:2 molar ratio) Start->Prepare DES\n(ChCl & HBD, 1:2 molar ratio) Heat & Stir\n(80°C, homogeneous liquid) Heat & Stir (80°C, homogeneous liquid) Prepare DES\n(ChCl & HBD, 1:2 molar ratio)->Heat & Stir\n(80°C, homogeneous liquid) Create Aqueous\nDES Mixtures Create Aqueous DES Mixtures Heat & Stir\n(80°C, homogeneous liquid)->Create Aqueous\nDES Mixtures Add Excess\nthis compound Add Excess This compound Create Aqueous\nDES Mixtures->Add Excess\nthis compound Equilibrate\n(24 hrs, constant T) Equilibrate (24 hrs, constant T) Add Excess\nthis compound->Equilibrate\n(24 hrs, constant T) Centrifuge & Filter\n(0.45 µm filter) Centrifuge & Filter (0.45 µm filter) Equilibrate\n(24 hrs, constant T)->Centrifuge & Filter\n(0.45 µm filter) Dilute & Analyze\n(HPLC-UV or LC-MS) Dilute & Analyze (HPLC-UV or LC-MS) Centrifuge & Filter\n(0.45 µm filter)->Dilute & Analyze\n(HPLC-UV or LC-MS) End End Dilute & Analyze\n(HPLC-UV or LC-MS)->End

Key Technical Notes

  • DES Selection: The choice of Hydrogen Bond Donor (HBD) affects performance. ChCl/Urea (Reline) and ChCl/PEG 300 are both effective, with Reline showing higher solubility enhancement for the parent griseofulvin in some studies [1].
  • Internal Standard: For the most accurate quantification of this compound itself in these experiments, you would need a different internal standard, as it is the analyte of interest.

References

Griseofulvin-13C d3 storage conditions 2-8°C

Author: Smolecule Technical Support Team. Date: February 2026

Technical Specifications & Handling

The table below summarizes the key handling information for Griseofulvin-13C,d3 found in the search results.

Property Specification
Recommended Storage 2-8°C (Refrigerator) [1]
Appearance White to Off-White Solid [1]
Molecular Weight 356.78 g/mol [2] [3]
Molecular Formula C₁₆(¹³C)H₁₄D₃ClO₆ [1] [2]
CAS Number 1329612-29-4 [1] [2]
Shipping Conditions Ambient Temperature [1]
Intended Use For Research Use Only. Not for diagnostic or therapeutic use [2] [3].

Frequently Asked Questions (FAQs)

Here are answers to common questions researchers might have:

Q1: What is the primary application of this compound in research? This compound is the 13C- and deuterium-labeled version of Griseofulvin. Its main applications are [2]:

  • As a tracer in metabolic and pharmacokinetic studies.
  • As an internal standard for quantitative analysis using techniques like LC-MS, GC-MS, or NMR, improving the accuracy of measurements in complex biological matrices like plasma [2] [3].

Q2: The product was shipped at ambient temperature, but the storage condition is 2-8°C. Is this acceptable? Yes. Manufacturers often ship stable isotopes at ambient temperature for short-term transit. You should move the product to the recommended 2-8°C refrigerator immediately upon receipt for long-term storage [1].

Q3: What should I do if the powder is not stored in a refrigerator upon my arrival? If you find the vial at room temperature, note the duration of exposure. For short, unrecorded periods, visually inspect the powder for any changes in color or form. If any deviation from the original "White to Off-White Solid" description is observed, the compound's integrity may be compromised, and you should consider it unsuitable for critical quantitative experiments [1].

Troubleshooting Guide

This guide outlines potential issues and actions related to the stability and use of this compound.

Start Start: Suspect Stability Issue Q1 Was storage temperature deviation recorded? Start->Q1 Q2 Check physical appearance against reference Q1->Q2 Yes Action1 Proceed with experiment. Note incident in records. Q1->Action1 No Action2 Do not use for critical quantitative work. Q2->Action2 Noticeable change (e.g., discoloration) Action3 Confirm with analytical methods (e.g., LC-MS). Q2->Action3 No change (White/Off-White)

Analytical Protocol for Stability Assessment

If you suspect stability issues, you can verify the integrity of your compound using an HPLC method adapted from published protocols for unlabeled Griseofulvin [4] [5].

Method: HPLC Analysis of this compound

  • Principle: This method uses reversed-phase chromatography to separate and quantify Griseofulvin, allowing you to check for the presence of degradation products.
  • Equipment & Reagents:
    • HPLC system with fluorescence detector (or UV detector at ~291 nm).
    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
    • This compound standard of known purity.
    • Acetonitrile (HPLC grade).
    • Sodium dihydrogen phosphate (ACS grade).
    • Phosphoric acid.
    • High-purity water (e.g., Milli-Q).
  • Sample Preparation:
    • Prepare a solution of your compound in acetonitrile at an appropriate concentration (e.g., ~10-50 µg/mL).
    • Centrifuge the solution to remove any insoluble particulates.
  • Chromatographic Conditions [4]:
    • Mobile Phase: 20 mM Sodium dihydrogen phosphate buffer (pH 3.5) : Acetonitrile (55:45, v/v).
    • Flow Rate: 1.0 mL/min.
    • Injection Volume: 10-50 µL.
    • Detection (Fluorescence): Excitation at 300 nm, Emission at 418 nm.
  • Data Interpretation:
    • A single, sharp peak for this compound indicates a stable sample.
    • The appearance of additional peaks (especially earlier or later eluting) suggests degradation. Compare the chromatogram to one from a freshly prepared or confirmed standard.

References

Griseofulvin-13C d3 HPLC separation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Foundation HPLC Method for Griseofulvin

The table below summarizes the core parameters of a validated HPLC method for griseofulvin, which provides an excellent foundation for method development [1].

Parameter Specification
Analytical Column XTerra MS C18 (4.6 × 150 mm, 3.5 μm) with a C18 guard column
Mobile Phase 20 mM Sodium dihydrogen phosphate (pH 3.5) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Detection Fluorescence: λex = 300 nm, λem = 418 nm
Injection Volume 50 μL
Sample Preparation Protein precipitation with acetonitrile (1:1 ratio), then dilution with mobile phase buffer (1:1)
Internal Standard Warfarin
Linearity Range 10 - 2500 ng/mL
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Runtime Not specified, but suitable for pharmacokinetic studies

Troubleshooting FAQs

Here are answers to common issues you might encounter when adapting this method.

1. The peak shape for griseofulvin-13C d3 is broad or tailing. What should I check?

  • Column Selectivity: The foundation method uses a specific C18 column (XTerra MS C18). Different C18 columns from other manufacturers can have varying silanol activity and bonding chemistry, affecting peak shape. Try a column from a different brand or a column specifically designed for basic compounds.
  • Mobile Phase pH: The method uses a pH of 3.5, which helps to protonate residual silanol groups on the silica column and improve peak shape for many compounds. Confirm the pH of your buffer accurately. You can test small adjustments (e.g., ± 0.2 units) to see if it improves the peak.
  • Column Temperature: The foundation method runs at ambient temperature. Installing a column heater and increasing the temperature (e.g., to 30-40°C) can often improve peak shape and reduce backpressure.

2. How can I shorten the method runtime for higher throughput?

  • Adjust Mobile Phase Gradient (if applicable): The foundation method is isocratic. If your specific sample matrix requires it and you switch to a gradient, you can shorten the runtime by steepening the gradient. However, this must be optimized to maintain resolution from other compounds.
  • Use a Shorter or Smaller-Particle Column: Consider switching to a column with the same stationary phase but shorter in length (e.g., 50 mm or 100 mm) or with a smaller particle size (e.g., sub-2 μm) for faster separations. Note that using smaller particles will require a higher-pressure system [2].

3. The signal is low or noisy. How can I improve detection?

  • Confirm Detection Wavelengths: The method uses fluorescence detection with specific wavelengths. Ensure your detector is correctly set and that griseofulvin-13C d3 has similar fluorescent properties to the unlabeled compound.
  • Sample Cleanup: The simple protein precipitation in the foundation method may not be sufficient for your sample matrix. Consider alternative extraction techniques like solid-phase extraction (SPE) to remove more interfering contaminants and reduce noise [1].
  • Check for Quenching: Fluorescence can be quenched by other components in the sample. The dilution step in the sample preparation helps mitigate this. Ensure this step is not skipped.

Workflow for Method Adaptation

The following diagram illustrates the logical process for adapting and troubleshooting the foundation HPLC method for your specific needs regarding griseofulvin-13C d3.

Start Start: Foundation Method (cited method) Step1 Establish Baseline Start->Step1 Step2 Evaluate Performance Step1->Step2 Decision1 Is performance acceptable? Step2->Decision1 Step3 Troubleshoot & Optimize Decision1->Step3 No Step4 Final Method Validation Decision1->Step4 Yes Step3->Step2 Re-evaluate End Validated Method for Griseofulvin-13C d3 Step4->End

Detailed Experimental Protocol

This is the step-by-step protocol for the foundation HPLC method, which you can use as a starting point [1].

1. Mobile Phase and Buffer Preparation * Prepare a 20 mM sodium dihydrogen phosphate (NaH₂PO₄) solution in deionized water. * Adjust the pH to 3.5 using phosphoric acid (H₃PO₄). * Prepare the mobile phase by mixing the 20 mM phosphate buffer and acetonitrile in a 55:45 (v/v) ratio. Filter the mixture through a 0.45 μm membrane and degas thoroughly before use.

2. Standard and Internal Standard Solutions * Stock Solution (200 μg/mL): Accurately weigh griseofulvin (and griseofulvin-13C d3) and dissolve in acetonitrile to prepare a stock solution. * Working Standard Solutions: Dilute the stock solution with acetonitrile to create a series of working standards covering the desired concentration range (e.g., 0.10 to 25.0 μg/mL). * Internal Standard (IS) Solution (50 μg/mL): Prepare a working solution of warfarin in acetonitrile.

3. Sample Preparation (Protein Precipitation) * Transfer a 100 μL aliquot of the plasma sample into a microcentrifuge tube. * Add 100 μL of the internal standard working solution (warfarin, 50 μg/mL in acetonitrile). * Vortex the mixture for 10 seconds and then centrifuge at 13,000 rpm for 4 minutes. * Transfer 100 μL of the supernatant to a new vial and add 100 μL of the mobile phase buffer (20 mM NaH₂PO₄, pH 3.5). * Vortex for 10 seconds, centrifuge again at 13,000 rpm for 4 minutes, and inject a 50 μL aliquot of the supernatant into the HPLC system.

4. HPLC Instrument Conditions * Column Oven: Ambient temperature (or can be controlled, e.g., 30-40°C). * Flow Rate: 1.0 mL/min. * Detection: Fluorescence detector with λex = 300 nm and λem = 418 nm. * Run Time: Monitor the chromatogram until griseofulvin and the internal standard have eluted and the baseline has stabilized.

Modern Method Development Strategies

The field of HPLC method development is evolving. For complex optimizations, consider these advanced approaches discussed at the recent HPLC 2025 conference:

  • AI and Machine Learning (ML): Hybrid AI systems that use "digital twins" and mechanistic modeling can autonomously optimize HPLC methods, significantly reducing the number of experiments and development time [3].
  • Global Retention Modeling: Using mathematical models to predict how analytes behave on serially coupled columns with different stationary phases (e.g., C18, phenyl, cyano) can be a powerful tool for optimizing separations [3].
  • Surrogate Modeling: This data science technique uses machine learning to create a predictive model of the chromatographic system, which allows for efficient exploration of a large number of method variables without running every experiment physically [4].

I hope this technical guide provides a solid foundation for your work with griseofulvin-13C d3.

References

Griseofulvin-13C d3 mass spectrometry detection enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Griseofulvin-13C,d3 in Mass Spectrometry

This compound is a stable isotope-labeled version of the antifungal drug griseofulvin. Its primary application in research is as a quantitative tool in mass spectrometry. The table below summarizes its key characteristics [1].

Property Description
Chemical Formula C1613CH14D3ClO6 [1]
Molecular Weight 356.78 g/mol [1]
Role Internal Standard / Tracer [1]
Key Feature Nearly identical chemical properties to unlabeled griseofulvin, but distinguishable by mass due to one carbon-13 atom and three deuterium atoms [1].

Role in Detection and Quantification

In mass spectrometry, this compound is used as an internal standard. Here's how it enhances detection and quantification:

  • Compensation for Variability: It is added in a known amount to the sample before analysis. Any losses during sample preparation or variations in instrument response affect both the natural drug and the internal standard equally. By measuring the ratio of the natural drug to the internal standard, researchers can achieve more accurate and precise quantification [1].
  • Mass Distinction: The higher molecular weight of this compound (356.78) compared to unlabeled griseofulvin (352.77) allows the mass spectrometer to differentiate between them easily. This is crucial for avoiding interference during measurement [1].

General Analytical Context for Griseofulvin

While specific protocols for the labeled compound are not available in the search results, the methodologies used for analyzing standard griseofulvin provide a relevant foundation. The following workflow outlines a general approach for griseofulvin metabolite identification, which could be adapted for quantitative studies using an internal standard like this compound.

start Sample Preparation lc Liquid Chromatography (LC) Separation start->lc Extract tissue/sample ms Mass Spectrometry (MS) Q-TOF for accurate mass lc->ms Inject separated compounds data Data Acquisition Positive/Negative ESI ms->data Measure mass-to-charge ratio id Metabolite Identification data->id Analyze spectra

The workflow above is based on a study that used Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (LC/Q-ToFMS) to identify griseofulvin metabolites in bovine tissues [2]. This demonstrates the type of advanced instrumentation suitable for such analyses.

Common Challenges and Solution Strategies

Despite the lack of explicit troubleshooting guides for this compound, you can anticipate and address common issues in LC-MS analysis based on general principles:

Problem Possible Causes Investigation & Solution Steps
Low Signal Intensity Ion suppression, inefficient ionization, instrument issues. Check ionization source cleanliness; optimize mobile phase composition (e.g., pH, modifiers); verify instrument calibration [2] [3].
Poor Chromatography Column degradation, inappropriate mobile phase, sample contaminants. Use a suitable C18 column; condition the column properly; filter samples; adjust LC gradient [2] [4].
Inaccurate Quantification Improper internal standard mixing, degraded standards, incorrect calibration. Ensure homogeneous mixing of this compound; prepare fresh standard solutions; check calibration curve linearity [1].

Suggested Path for Detailed Protocols

To build a comprehensive technical support center, I suggest you:

  • Consult Manufacturer Documentation: The vendor from which you purchase this compound (e.g., MedChemExpress) may provide technical notes or application guides [1].
  • Review Analytical Method Papers: Search for scientific literature on the bioanalysis of griseofulvin. These papers often include detailed "Materials and Methods" sections that can serve as protocol templates [2] [4].
  • Refer to Pharmacopoeias: Official compendia like the USP may have monographs for griseofulvin that include identification and assay methods, which can be adapted.

References

Supplier Specifications for Griseofulvin-13C,d3

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic information available from various chemical suppliers.

Supplier CAS Number Molecular Formula Molecular Weight Purity Information Storage Recommendations
MedChemExpress (MCE) [1] 1329612-29-4 C1613CH14D3ClO6 [1] 356.78 [1] Information not specified in search results "Store under recommended conditions in the Certificate of Analysis." [1]
Santa Cruz Biotechnology [2] 126-07-8 (unlabeled) C16(13C)H14D3ClO6 [2] 356.78 [2] Information not specified in search results Information not specified in search results
Clearsynth [3] 1329612-29-4 [3] C17H17ClO6 (parent compound) [3] Information not specified in search results HPLC Purity: Not less than 90% [3] "Store at refrigerator (2-8°C)" [3]
Alta Scientific [4] 1329612-29-4 [4] Information not specified in search results Information not specified in search results Information not specified in search results Information not specified in search results

Guidance on Purity Analysis

The Certificate of Analysis (CoA) is the definitive document for purity and usage specifications.

  • Request the Certificate of Analysis: The CoA is a lot-specific document that provides detailed quality control data [2]. You should always request the most recent CoA directly from your supplier before starting critical experiments.
  • Primary Application: Griseofulvin-13C,d3 is intended for use as an internal standard in GC-MS or LC-MS for the quantitative analysis of unlabeled Griseofulvin [1] [3].
  • Key Analytical Techniques: Purity is typically assessed using HPLC, and the compound's identity is confirmed by mass spectrometry and 1H-NMR, which also verifies the deuterium and carbon-13 incorporation [3].

Troubleshooting Common Issues in Analysis

Here are some frequently asked questions that may arise during experiments.

Q: What could cause inconsistent results when using this compound as an internal standard? A: Inconsistencies can stem from several factors:

  • Purity of the Standard: If the labeled compound has degraded or is impure, it will affect quantification. Confirm the purity via HPLC and check the CoA.
  • Improper Storage: The compound may degrade if not stored as recommended (e.g., at 2-8°C) [3]. Always follow the supplier's storage instructions.
  • Preparation Errors: Ensure accurate weighing and preparation of stock solutions to avoid concentration errors.
  • Mass Spectrometry Conditions: Optimize MS parameters for both the native drug and the labeled internal standard to ensure clear detection and avoid cross-talk or ion suppression.

Q: The HPLC purity from the CoA is >90%. Is this sufficient for use as an internal standard? A: A purity of "not less than 90%" is common for labeled internal standards like this one [3]. For most quantitative LC-MS applications, this level of purity is acceptable. The critical factor is that the impurities do not co-elute with or affect the mass spectrometric detection of the analyte of interest. If high precision is required for trace analysis, you may need to source a lot with a higher, more rigorously defined purity.

Experimental Protocol for LC-MS Quantification

The following diagram outlines a general workflow for using this compound to quantify unlabeled Griseofulvin in biological samples via LC-MS.

Start Start: Prepare Samples STD_Prep Prepare Griseofulvin Calibration Standards Start->STD_Prep IS_Prep Add this compound Internal Standard STD_Prep->IS_Prep Protein_Ppt Protein Precipitation (e.g., with Acetonitrile) IS_Prep->Protein_Ppt Centrifuge Centrifuge Protein_Ppt->Centrifuge LC_MS LC-MS/MS Analysis Centrifuge->LC_MS Data_Analysis Data Analysis: Calculate Concentration LC_MS->Data_Analysis

Workflow Steps:

  • Prepare Calibration Standards: Spike known amounts of unlabeled Griseofulvin (the analyte) into a control matrix (e.g., plasma, buffer).
  • Add Internal Standard: Add a fixed, known amount of this compound to all samples, including the calibration standards, quality controls (QCs), and unknown test samples. This corrects for losses during sample preparation and variability in instrument response [3].
  • Protein Precipitation: Add a solvent like acetonitrile to precipitate proteins. This is a common clean-up step for biological samples [4].
  • Centrifuge: Separate the supernatant (containing your analytes) from the precipitated pellet.
  • LC-MS/MS Analysis: Inject the cleaned supernatant into the LC-MS/MS system.
    • The HPLC component separates Griseofulvin and this compound from other matrix components.
    • The mass spectrometer detects and quantifies the compounds based on their distinct mass-to-charge (m/z) ratios. The deuterium and carbon-13 labels ensure the internal standard is distinguishable from the analyte [2].
  • Data Analysis: Plot a calibration curve of the peak area ratio (Analyte/Internal Standard) versus the known concentration of the calibration standards. Use this curve to calculate the concentration of Griseofulvin in your unknown samples.

Important Note on Technical Documents

The search results indicate that detailed technical documents like full Certificates of Analysis or Material Safety Data Sheets (MSDS) are available from suppliers but are not fully detailed in the public listings [1] [2] [3]. You must contact the suppliers directly to obtain these critical, lot-specific documents for your research.

References

Griseofulvin-13C d3 analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

HPLC Method for Griseofulvin Analysis

This method provides a validated approach for determining griseofulvin in rat plasma, which can be a starting point for your method development and validation of the stable isotope-labeled analog [1].

  • Internal Standard: Warfarin
  • Sample Preparation: A simple protein precipitation is used. A 100 µL plasma sample is mixed with 100 µL of internal standard (Warfarin, 50 µg/mL in acetonitrile), vortexed, and centrifuged. The supernatant is then diluted with an equal volume (100 µL) of mobile phase buffer before injection [1].
  • Chromatographic Conditions:
    • Column: Reversed phase XTerra MS C18 (4.6 × 150 mm, 3.5 µm) with a guard column.
    • Mobile Phase: 20 mM Sodium dihydrogen phosphate (pH adjusted to 3.5 with phosphoric acid) and Acetonitrile in a 55:45 (v/v) ratio.
    • Flow Rate: 1.0 mL/min.
    • Detection: Fluorescence detection with λex = 300 nm and λem = 418 nm.
    • Injection Volume: 50 µL [1].

Key Validation Parameters

The table below summarizes the performance data obtained during the validation of the griseofulvin method, which are the benchmarks you would need to meet or exceed for your Griseofulvin-13C d3 method [1].

Validation Parameter Result / Value
Linear Range 10 - 2500 ng/mL
Correlation Coefficient (mean) 0.9996
Within-day Precision (C.V.) < 3.0%
Between-day Precision (C.V.) < 7.5%
Accuracy (Relative Error) Intra-day: 0.89% - 9.26%; Inter-day: 0.71% - 7.68%
Mean Recovery from Plasma 99.2%
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 10 ng/mL

Frequently Asked Questions & Troubleshooting

Based on the methodological details, here are some potential issues and solutions that could form the basis of your technical support content.

Q1: What should I do if I observe peak tailing or broadening?

  • Check the mobile phase pH: The method specifies a pH of 3.5 for the aqueous buffer. Even slight deviations can significantly alter peak shape for ionizable compounds. Precisely prepare and verify the pH of your mobile phase [1].
  • Condition the guard column: A saturated guard column can cause peak distortion. Replace the guard column if peak shape deteriorates. The original method uses an XTerra MS C18 guard column [1].

Q2: How can I improve a low signal-to-noise ratio for my analyte?

  • Verify fluorescence detector wavelengths: Ensure your detector is set to the exact wavelengths used in the method: excitation at 300 nm and emission at 418 nm. Contamination or misalignment can reduce sensitivity [1].
  • Check for injection solvent effects: The method dilutes the acetonitrile supernatant with an equal volume of aqueous mobile phase buffer before injection. This step is crucial to mitigate "solvent effects" that can distort and broaden peaks, leading to lower signal height. Do not omit this dilution [1].

Q3: How can I confirm that my Griseofulvin-13C d3 peak is pure and not co-eluting with metabolites?

  • Use a dual-detector system: The original method validated peak purity by comparing the fluorescence-to-UV peak area response ratio (F/UV PARR) of the sample peak to that of a pure reference standard. A discrepancy in the ratios suggests a co-eluting substance. You can employ a similar strategy using LC-MS to check for consistent mass spectrometric response [1].

Experimental Workflow Diagram

The following diagram outlines the key steps in the method development and validation process, providing a logical framework for your work.

cluster_1 Troubleshooting Points Start Start: Method Development SamplePrep Sample Preparation (Protein Precipitation) Start->SamplePrep ChromSep Chromatographic Separation SamplePrep->ChromSep Detection Fluorescence Detection ChromSep->Detection Validation Method Validation Detection->Validation T1 Poor Peak Shape? T1_sol T1_sol T1->T1_sol Check Mobile Phase pH & Guard Column T2 Low Signal/Noise? T2_sol T2_sol T2->T2_sol Verify Detector Wavelengths & Check Solvent Effects T3 Peak Purity Concern? T3_sol T3_sol T3->T3_sol Use Dual-Detector Comparison (FL/UV or MS)

While the specific method is for unlabeled griseofulvin, the core principles of sample preparation, chromatography, and validation are directly transferable. When working with Griseofulvin-13C d3, your primary focus should be on confirming the absence of interference from the abundant unlabeled analyte and verifying that the internal standard behavior is consistent.

References

Griseofulvin-13C d3 isotope purity assessment

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview & Key Specifications

Griseofulvin-13C,d3 is a stable isotope-labeled analog of the antifungal drug Griseofulvin, intended for use as an internal standard in quantitative analysis like GC-MS or LC-MS [1] [2] [3].

The table below summarizes its fundamental technical data:

Property Description
Molecular Formula C₁₆(¹³C)H₁₄D₃ClO₆ [1] [2]
Molecular Weight 356.78 g/mol [1] [2]
Unlabeled CAS No. 126-07-8 [1] [4]
Labeled CAS No. 1329612-29-4 [2]
Intended Application Internal standard for quantitative analysis (NMR, GC-MS, LC-MS) and tracer in drug metabolism/pharmacokinetic studies [1] [2] [3]
Purity (HPLC) Not less than 90% [3]
Storage Condition Store at 2-8°C for long-term stability [3]

Purity Assessment & Analytical Methodologies

A purity of "not less than 90%" has been specified by one supplier [3]. To assess purity, you can employ the following standard methodologies. The workflow for a comprehensive assessment typically involves a combination of these techniques:

Start Sample Preparation HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy Start->NMR Result Integrated Purity Assessment HPLC->Result Chromatographic Purity MS->Result Isotopic Enrichment & Identity NMR->Result Structural Confirmation & Chemical Purity

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine chromatographic purity and identify any organic impurities from the synthesis process or degradation.
  • Protocol:
    • Column: Use a reversed-phase C18 column.
    • Mobile Phase: Employ a gradient elution with water and acetonitrile.
    • Detection: Utilize a UV detector. The absorption characteristics of the unlabeled Griseofulvin can guide wavelength selection.
    • Analysis: The main peak area corresponding to this compound should constitute not less than 90% of the total peak area [3].
Mass Spectrometry (MS)
  • Purpose: To confirm the identity of the compound and verify its isotopic enrichment.
  • Protocol:
    • Ionization: Use soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
    • Analysis:
      • Confirm the molecular ion peak at m/z 356.78 for the labeled compound [C₁₆(¹³C)H₁₄D₃ClO₆] and the absence of a significant peak at m/z 352.77 for the unlabeled Griseofulvin (C₁₇H₁₇ClO₆) [4].
      • The abundance of the labeled ion should be consistent with the stated isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide structural confirmation and assess chemical and isotopic purity.
  • Protocol:
    • Solvent: Use an appropriate deuterated solvent (e.g., Deuterated Chloroform, CDCl₃).
    • Analysis:
      • ¹³C-NMR: The specific carbon atom labeled with ¹³C will appear as a distinct, enhanced singlet, while the corresponding signal in the unlabeled compound will be a doublet due to ¹³C-¹H coupling.
      • ²H-NMR (if accessible): Can directly detect the presence of deuterium at the specified positions.

Troubleshooting Guide

Here are solutions to common issues researchers might face when working with this compound.

Problem Possible Cause Solution & Prevention
Low MS Signal/High Background Incorrect tuning/calibration for higher MW; Co-eluting impurities; Ion suppression. Tune MS for m/z ~357; Optimize LC method for better separation; Use stable-labeled IS to correct for suppression [1] [3].
Inconsistent Analytical Results Degradation of compound; Inaccurate preparation of standards. Adhere to 2-8°C storage [3]; Use calibrated equipment; Prepare fresh standard solutions.
Unexpected NMR Peaks Incomplete isotopic enrichment; Chemical impurities; Solvent/residual water peaks. Compare spectrum with unlabeled standard; Ensure proper sample preparation; Account for solvent peaks.
Poor Chromatography Column degradation; Inappropriate mobile phase; Sample solvent mismatch. Condition/change HPLC column; Optimize mobile phase pH/organic ratio; Ensure sample solvent matches initial mobile phase strength.

Frequently Asked Questions (FAQs)

Q1: What is the primary research application of this compound? It is primarily used as an internal standard for the precise quantification of unlabeled Griseofulvin in biological samples using GC-MS or LC-MS. Its isotopic label allows it to be distinguished from the analyte, correcting for matrix effects and instrument variability [1] [2] [3].

Q2: How should I store this compound to ensure its stability? For long-term stability, the compound should be stored in a refrigerator at 2-8°C [3]. Always keep the container tightly sealed and protected from light and moisture.

Q3: The molecular weight in my analysis is different from the theoretical value. Why? The theoretical molecular weight (356.78 g/mol) is for the fully labeled species [1] [2]. A slight mass discrepancy in your MS data could indicate the presence of unlabeled Griseofulvin (352.77 g/mol) or other isotopic variants due to incomplete enrichment during synthesis. Check the certificate of analysis for the specified isotopic purity.

Q4: Can this labeled compound be used in biological activity assays? No. This compound is intended for research use only as a tracer or internal standard and is not intended for diagnostic or therapeutic use [1]. Its biological activity is expected to be identical to the unlabeled drug, but it should not be used to treat infections.

References

Key Experimental Parameters for Minimizing Griseofulvin Matrix Effects

Author: Smolecule Technical Support Team. Date: February 2026

Factor Description & Impact on Griseofulvin Release
Formulation Type Determines the primary mechanism of drug release and its performance under different doses [1].
Matrix Surface Area Critical for dissolution rate; a higher external specific surface area generally leads to a faster release [1].
Polymer Carrier Influences wettability, erosion rate, and the ability to generate and maintain supersaturation [1].
Drug Loading Affects release performance; a 10% drug loading was found to be beneficial for ASD performance at higher doses [1].
Milling Intensity The required fineness of the milled extrudates depends on the formulation type (ASD vs. Nanocomposite) [1].

Detailed Experimental Protocols

Here are the methodologies for the two primary formulation strategies identified in the research.

Nanoextrusion for Amorphous Solid Dispersions (ASD) or Nanocomposites

This protocol is adapted from a study that specifically used griseofulvin as a model poorly soluble drug [1].

Workflow Overview:

G start Start: Prepare GF Nanosuspension A Wet Media Milling start->A B Mix with Polymer A->B C Nanoextrusion & Drying B->C D Milling & Sieving C->D E Characterization & Dissolution Test D->E

Procedure:

  • Prepare Nanosuspension: Use wet media milling to create a griseofulvin nanosuspension. The formulation should include a polymer (such as Soluplus, Kolliphor P407, or HPC) and sodium dodecyl sulfate (SDS) as a stabilizer [1].
  • Mix with Polymer: Blend the wet-milled nanosuspension with an additional polymer component [1].
  • Nanoextrusion & Drying: Process the mixture in a hot-melt extruder. This step serves to mix, homogenize, and dry the formulation into solid extrudates [1].
  • Milling & Sieving: Mill the resulting extrudates and sieve them into distinct particle size fractions to systematically study the impact of matrix surface area on drug release [1].
  • Characterization & Testing:
    • XRPD & SEM: Use X-ray powder diffraction and scanning electron microscopy to confirm the formation of a nanocomposite or an amorphous solid dispersion.
    • Dissolution Testing: Perform in vitro dissolution studies under non-supersaturating and supersaturating conditions to evaluate release performance [1].
Twin-Screw Processing for Solid Crystal Suspension (SCS)

This protocol, while demonstrated for Carvedilol, is a directly transferable strategy for enhancing the solubility of poor water-soluble drugs like griseofulvin [2].

Workflow Overview:

G in_silico In-silico Screening of Carrier & Parameters A Design of Experiments (DoE) for Optimization in_silico->A B Twin-Screw Processing (with heated kneading zones) A->B C Physicochemical Characterization B->C D Performance Evaluation (Solubility, Dissolution, Permeation) C->D

Procedure:

  • In-silico Screening: Use molecular dynamics simulations to model the interaction between the drug and a hydrophilic crystalline carrier (like mannitol). This helps predict optimal drug-carrier ratios and processing parameters, such as kneading zone temperature [2].
  • Design of Experiments: Employ a systematic DoE (e.g., Box-Behnken design) to optimize the formulation. Critical process parameters include drug-carrier ratio, kneading zone temperature, and screw speed [2].
  • Twin-Screw Processing: Utilize a co-rotating twin-screw processor with multiple heating zones. The material is fed into the extruder, where it is conveyed, mixed, and melted in the kneading zones before being expelled and solidified [2].
  • Physicochemical Characterization: Analyze the resulting Solid Crystal Suspension using DSC, FTIR, and X-ray diffraction to confirm the crystalline state of the drug and the absence of interactions [2].
  • Performance Evaluation:
    • Conduct saturation solubility studies.
    • Perform in vitro dissolution studies in physiologically relevant buffers.
    • Conduct ex vivo permeation studies and in vivo pharmacokinetic studies to confirm enhanced bioavailability [2].

Key Troubleshooting Insights for Griseofulvin Formulations

  • Problem: Incomplete release of a high dose of griseofulvin.
    • Solution: The study indicates that for a 100 mg dose, an Amorphous Solid Dispersion is more effective. To achieve immediate release (over 80% in 30 minutes), the ASD extrudates require fine milling to achieve a high matrix surface area, specifically greater than ~200 × 10⁻³ m²/cm³ [1].
  • Problem: Slow release of a low dose of griseofulvin.
    • Solution: For a low dose (e.g., 8.9 mg), both ASDs and Nanocomposites can be effective. The research suggests that nanocomposites, which often release the drug faster due to better wettability and erosion, may only require coarse milling to achieve a surface area of about ~30 × 10⁻³ m²/cm³ for rapid release [1].
  • Problem: Poor drug solubility and wettability.
    • Solution: The choice of polymer is critical. The study found that nanocomposites made with Kolliphor P407 or HPC generally released griseofulvin faster than ASDs made with Soluplus, due to the greater wettability and faster erosion they impart [1].

Frequently Asked Questions (FAQs)

Q1: What are the fundamental formulation strategies to minimize matrix effects for griseofulvin? The two primary advanced strategies are creating an Amorphous Solid Dispersion or a Nanocomposite/Solid Crystal Suspension. Both methods aim to reduce the drug's particle size to the nano-scale and intimately mix it with hydrophilic carriers. This enhances wettability, increases surface area, and disrupts the crystal lattice, leading to a much faster dissolution rate and reduced matrix effects [1] [2].

Q2: Why is matrix surface area so critical, and how is it controlled? Matrix surface area is a dominant factor controlling the dissolution rate. A larger surface area allows for more contact with the dissolution medium, facilitating faster drug release. It is directly controlled by the intensity of the milling process applied to the final extrudates. Finer milling creates smaller particles and a larger cumulative surface area [1].

Q3: How do I choose between an Amorphous Solid Dispersion and a Nanocomposite? The choice involves a trade-off:

  • Amorphous Solid Dispersions excel at higher drug doses due to their ability to generate and maintain supersaturation. However, they require fine milling for optimal performance [1].
  • Nanocomposites/Solid Crystal Suspensions often show faster release for low doses due to superior wettability and can be effective with only coarse milling, which is a simpler process. They are also considered physically more stable than ASDs [1] [2].

References

Griseofulvin-13C d3 extraction recovery improvement

Author: Smolecule Technical Support Team. Date: February 2026

Technical Support Center: Griseofulvin-13C,d3

Compound Overview & Applications this compound is a stable isotope-labeled analog of Griseofulvin, where certain atoms have been replaced with Carbon-13 (13C) and deuterium (d3). Its primary applications in research are as a tracer and an internal standard for quantitative analysis using techniques like LC-MS, GC-MS, or NMR [1].

The table below summarizes its key identifiers:

Property Description
CAS Number 1329612-29-4 [1]
Molecular Formula C₁₆¹³CH₁₄D₃ClO₆ [1]
Molecular Weight 356.78 g/mol [1]
Labeled Position 13C- and deuterium-labeled [1]
Primary Use Internal standard for quantitative analysis [1]

Frequently Asked Questions (FAQs)

Q1: What is the main reason for using this compound as an internal standard? Using a stable isotope-labeled compound like this compound as an internal standard is a best practice in quantitative mass spectrometry. It co-elutes with the native analyte (Griseofulvin) but is distinguished by its higher mass. It corrects for variations in sample preparation, injection, and ionization efficiency, leading to more accurate and reliable data [1].

Q2: My extraction recovery for lipid nanoparticles is low and inconsistent. What are the key factors I should investigate? Low recovery often stems from issues related to the stability of the particles or the efficiency of the extraction process. You should systematically troubleshoot the following areas:

  • Particle Instability: The lipid particles may be degrading or aggregating during processing, trapping the compound inside. This can be due to unsuitable pH, ionic strength, or temperature [2].
  • Incomplete Extraction: The solvent system or method used may not be fully disrupting the lipid structure to release this compound. The high lipophilicity of the compound requires a robust solvent for complete extraction.
  • Adsorption Losses: The compound may be adsorbing to surfaces like glassware, filter membranes, or plastic tubes, especially at low concentrations.
  • Heterogeneous Formulation: A broad particle size distribution can lead to inconsistent extraction, as larger particles may be more difficult to break down than smaller ones [2].

Troubleshooting Guide: Improving Recovery from Lipid Nanoparticles

The following workflow provides a systematic approach to diagnosing and resolving low recovery issues. The general principles are derived from lipid nanoparticle research, which can be adapted for your specific formulation containing this compound [2].

Start Low/Inconsistent Recovery Step1 Assess Nanoparticle Stability Start->Step1 Check1 Stable under process conditions? Step1->Check1 Step2 Optimize Extraction Solvent Check2 Recovery improved with new solvent? Step2->Check2 Step3 Evaluate Process Losses Check3 Significant surface adsorption? Step3->Check3 Step4 Characterize Particle Size Check4 Narrow & consistent size distribution? Step4->Check4 Check1->Step2 Yes Fix1 Adjust pH, ionic strength, or stabilizers Check1->Fix1 No Check2->Step3 No Fix2 Validate and adopt new solvent system Check2->Fix2 Yes Check3->Step4 No Fix3 Use low-binding materials and silanized glassware Check3->Fix3 Yes Fix4 Optimize homogenization or sonication step Check4->Fix4 No End Recovery Improved Check4->End Yes Fix1->Step2 Fix2->End Fix3->End Fix4->End

Detailed Methodologies for Key Steps

1. Assess Nanoparticle Stability

  • Objective: Ensure the lipid particles maintain their integrity and do not prematurely release or degrade the compound during handling.
  • Protocol: a. Stress Testing: Incubate your nanoparticle formulation under different conditions (e.g., varying pH from 4.0 to 8.0, different temperatures like 4°C, 25°C, and 37°C) for a set time (e.g., 1-4 hours). b. Centrifugation: Subject the samples to high-speed centrifugation (e.g., 50,000 x g for 30 minutes). Instable particles will aggregate or precipitate. c. Analysis: Measure the particle size (via Dynamic Light Scattering) and polydispersity index (PDI) of the supernatant before and after stress. A significant increase in size or PDI indicates instability [2].

2. Optimize Extraction Solvent

  • Objective: Find a solvent that completely disrupts the lipid matrix to liberate 100% of the encapsulated this compound.
  • Protocol: a. Solvent Screening: Prepare aliquots of your nanoparticle formulation. Add different organic solvents known to dissolve lipids, such as methanol, acetonitrile, isopropanol, or dichloromethane/methanol mixtures (e.g., 1:1 v/v). Vortex vigorously for 2-3 minutes. b. Sonication: Sonicate the mixture using a probe sonicator (e.g., 50% amplitude, 30-second pulses) to ensure complete breakdown. c. Centrifugation & Analysis: Centrifuge the samples to remove any debris. Dilute the supernatant appropriately and analyze the concentration of this compound via LC-MS. Compare the results to a standard solution of known concentration to calculate the recovery percentage [3].

3. Evaluate Process Losses (Adsorption)

  • Objective: Quantify how much of the compound is being lost by sticking to labware surfaces.
  • Protocol: a. Spike and Recovery Test: Prepare a standard solution of this compound in your chosen extraction solvent at a concentration typical for your samples. b. Simulated Process: Transfer this solution through the same type of tubes, filters, and vials you use in your actual extraction protocol. c. Quantification: Analyze the final collected solution by LC-MS. Calculate the percentage recovery against the original standard. A recovery of <95% suggests significant adsorption. Mitigation strategies include using low-binding polypropylene tubes, silanized glassware, or adding a small amount of a carrier protein (like 0.1% BSA) to the solvent.

References

Griseofulvin vs. Griseofulvin-13C,d3: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between these two compounds. It is crucial to understand that Griseofulvin-13C,d3 is not an alternative drug but a non-radioactive, stable isotopic tracer used exclusively in research [1].

Feature Griseofulvin (Unlabeled) This compound (Labeled)
Chemical Formula C₁₇H₁₇ClO₆ [2] [3] C₁₆¹³CH₁₄D₃ClO₆ [1]
Molecular Weight 352.77 g/mol (calculated) 356.78 g/mol [1]
CAS Number 126-07-8 1329612-29-4 [1]
Primary Application Therapeutic antifungal drug [2] [4] Research internal standard & tracer [1]
Mechanism of Action Disrupts fungal mitotic spindle by interacting with microtubules [2] [4] Same as unlabeled, but not used for its therapeutic effect [1]
Biological Activity Fungistatic; active against dermatophytes [2] [4] Biologically equivalent, but used for quantification, not effect [1]
Key Differentiator Approved for clinical and veterinary use [4] For research use only; not for human therapeutic application [1]

Purpose and Use of this compound in Research

This compound is chemically and biologically nearly identical to unlabeled Griseofulvin but is designed for specific research applications due to its heavier isotopic mass [1].

  • Role as an Internal Standard: In analytical chemistry techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), a known amount of this compound is added to a sample before analysis [1]. Because it has a different mass, the mass spectrometer can distinguish it from the natural Griseofulvin. This allows scientists to accurately measure the concentration of the natural drug in complex biological samples (e.g., blood, tissues) with high precision, correcting for losses during sample preparation or variations in instrument response.
  • Use as a Tracer: The incorporation of stable isotopes (¹³C and deuterium) allows researchers to "trace" the metabolic fate of the drug in biological systems. By administering the labeled compound, scientists can track how the drug is absorbed, distributed, metabolized, and excreted, distinguishing the administered drug from identical molecules that may already be present in the system.

Experimental Workflow for Quantitative Analysis

The most common application for this compound is in developing robust bioanalytical assays. The following diagram illustrates a typical workflow for quantifying unlabeled Griseofulvin in a biological sample using the labeled analog as an internal standard.

start Start: Sample Preparation spk Spike with this compound (Internal Standard) start->spk pc Protein Precipitation & Centrifugation spk->pc inj LC-MS/MS Injection pc->inj ms Mass Spectrometry Detection inj->ms calc Peak Area Ratio Calculation (Unlabeled / Labeled) ms->calc end End: Quantification of Unlabeled Griseofulvin calc->end

Detailed Protocol:

  • Sample Preparation & Spiking: A precise, known amount of the this compound internal standard is added to the biological sample (e.g., plasma) containing an unknown quantity of unlabeled Griseofulvin [1]. This corrects for subsequent sample processing losses.
  • Protein Precipitation: A solvent like acetonitrile or methanol is added to precipitate proteins. The sample is then centrifuged to obtain a clean supernatant.
  • Chromatographic Separation: The supernatant is injected into an LC-MS/MS system. The liquid chromatography (LC) component separates Griseofulvin and its labeled analog from other components in the sample.
  • Mass Spectrometry Detection: The separated compounds enter the mass spectrometer. The instrument detects and records the signal for unlabeled Griseofulvin and the heavier this compound simultaneously but separately due to their mass difference [1].
  • Data Calculation & Quantification: The peak area of the unlabeled drug is compared to the peak area of the labeled internal standard. Using a pre-established calibration curve, the exact concentration of unlabeled Griseofulvin in the original sample is calculated.

Key Insights for Researchers

  • No Therapeutic Performance Difference: It is a misconception to compare the "performance" of these two compounds as if they were competing drugs. This compound's "performance" is measured by its ability to improve the accuracy, precision, and reliability of analytical data for the unlabeled drug [1].
  • Research Contexts for Use: You would employ this compound in studies involving pharmacokinetics (to track drug concentration over time), bioequivalence, and drug metabolism.

The search results could not provide experimental data directly comparing the two in a biological assay. For a performance comparison, the focus should be on how the labeled standard enhances research, not on its standalone efficacy.

References

Griseofulvin-13C d3 metabolic stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Griseofulvin-13C,d3: Core Information

The table below summarizes the basic information available for this compound, which is the stable isotope-labeled version of Griseofulvin.

Property Description
Chemical Name This compound [1]
Role 13C- and deuterium-labeled Griseofulvin; used as a tracer and internal standard for quantitative analysis (NMR, GC-MS, LC-MS) [1].
CAS No. 1329612-29-4 [1]
Molecular Formula C₁₆¹³CH₁₄D₃ClO₆ [1]
Molecular Weight 356.78 [1]
Availability Sold for research use only, not for sale to patients [1].

The Research Context: Griseofulvin's Metabolism

To understand the potential application of this compound, it's helpful to know the metabolic profile of its unlabeled counterpart. The diagrams below outline its key metabolic pathways and the associated stability challenges studied in formulations.

griseofulvin_metabolism Griseofulvin Griseofulvin Liver\n(CYP450 Enzymes) Liver (CYP450 Enzymes) Griseofulvin->Liver\n(CYP450 Enzymes) Demethylation Metabolite A\n(6-Desmethylgriseofulvin) Metabolite A (6-Desmethylgriseofulvin) Liver\n(CYP450 Enzymes)->Metabolite A\n(6-Desmethylgriseofulvin) Metabolite B\n(4-Desmethylgriseofulvin) Metabolite B (4-Desmethylgriseofulvin) Liver\n(CYP450 Enzymes)->Metabolite B\n(4-Desmethylgriseofulvin) Liver Injury\n(Mallory Body Formation) Liver Injury (Mallory Body Formation) Metabolite A\n(6-Desmethylgriseofulvin)->Liver Injury\n(Mallory Body Formation) Binds to Keratin Proteins Metabolite B\n(4-Desmethylgriseofulvin)->Liver Injury\n(Mallory Body Formation) Binds to Keratin Proteins

Diagram: Key Metabolic Pathways of Griseofulvin. Griseofulvin is metabolized in the liver, primarily via demethylation, to form 4- and 6-desmethylgriseofulvin [2] [3]. These metabolites have been shown to interact with cytokeratin proteins (K8/K18), which is a proposed mechanism for the rare drug-induced hepatitis associated with griseofulvin use [2] [3].

formulation_stability Excipient Type Excipient Type MCC/Mannitol MCC/Mannitol Excipient Type->MCC/Mannitol MCC/Lactose MCC/Lactose Excipient Type->MCC/Lactose MCC/DCPA MCC/DCPA Excipient Type->MCC/DCPA Particle Dissolution Particle Dissolution MCC/Mannitol->Particle Dissolution Primary Mechanism Particle Swelling Particle Swelling MCC/Lactose->Particle Swelling Primary Mechanism MCC/DCPA->Particle Swelling Primary Mechanism Reduced\nDissolution Rate Reduced Dissolution Rate Particle Dissolution->Reduced\nDissolution Rate Particle Swelling->Reduced\nDissolution Rate

Diagram: Formulation-Dependent Stability Mechanisms. The physical stability of griseofulvin tablets is highly dependent on the excipients used. Studies show that dissolution performance decreases under accelerated humidity conditions, but the underlying mechanism differs by formulation, involving either premature particle swelling or dissolution [4].

References

Griseofulvin's Pharmacokinetic Profile and Solubility Challenge

Author: Smolecule Technical Support Team. Date: February 2026

Griseofulvin is classified as a Class II drug (low solubility, high permeability) [1] [2]. Its low dissolution rate in the gastrointestinal tract is a major factor limiting its bioavailability and clinical efficacy [1] [2]. The intrinsic water solubility of griseofulvin is very low, reported as 8.64 mg/L [1] [2].

The table below summarizes key pharmacokinetic parameters for regular griseofulvin and a significantly improved formulation from a 2023 study:

Parameter Regular Griseofulvin (Control) Griseofulvin/HP-γ-Cyclodextrin Complex
Water Solubility 8.64 mg/L (Baseline) 4,120 mg/L (477-fold increase) [1] [2]
Cmax (in vivo dog study) 0.52 µg/mL 0.72 µg/mL [1] [2]
AUC0–12 (in vivo dog study) 1.55 μg·h/mL 2.75 μg·h/mL [1] [2]
Half-Life (in vivo dog study) 0.81 h 1.56 h [1] [2]
Clearance (in vivo dog study) 51.78 L/kg/h 24.16 L/kg/h [1] [2]
In Vitro Drug Release (10 min) Not Specified ~90% [1] [2]

Experimental Protocol for Solubility & Bioavailability Enhancement

The dramatic improvement shown above was achieved by forming an inclusion complex with hydroxypropyl-gamma-cyclodextrin (HP-γ-CD) using a supercritical carbon dioxide (SC-CO₂) assisted method [1] [2]. The following workflow outlines the key experimental steps:

cluster_1 Preparation & Optimization cluster_2 Analysis & Validation Start Start: Preparation of Griseofulvin/HP-γ-CD Complex A Phase Solubility Study Start->A B SC-CO₂-Assisted Complexation A->B C Orthogonal Optimization B->C D Lyophilization C->D E Complex Characterization D->E F In Vitro/In Vivo Evaluation E->F End End: Data Analysis F->End

Key Experimental Details:

  • Complexation Method: The inclusion complex was prepared using a supercritical carbon dioxide-assisted water solution method. This involved stirring griseofulvin and HP-γ-CD in a mixture of water and acetonitrile with SC-CO₂ [1] [2].
  • Optimization: Conditions like molar ratio (1:1, 1:2, 1:3), temperature (40-60°C), and stirring speed (800-1200 rpm) were optimized using a statistical orthogonal design strategy [1] [2].
  • Complex Characterization: The successful formation of a 1:2 (griseofulvin to HP-γ-CD) inclusion complex was confirmed and the ratio determined by NMR spectroscopy [1] [2].
  • In Vivo PK Study: The pharmacokinetic data was obtained from a study conducted in dogs, comparing the complex to griseofulvin alone [1] [2].

Research Implications and Context

Griseofulvin-13C,d3 is explicitly used as a tracer and internal standard for quantitative analysis by techniques like NMR, GC-MS, or LC-MS [3]. Its primary role is to aid in precise measurement and tracking during drug development, which explains why direct PK comparisons with therapeutic griseofulvin are not a focus of public research.

The data on the HP-γ-cyclodextrin complex is highly relevant for your audience, as it represents a state-of-the-art approach to overcoming the inherent pharmacokinetic limitations of griseofulvin itself, demonstrating a clear path to a more effective formulation [1] [2].

References

Griseofulvin-13C d3 tubulin binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Griseofulvin's Tubulin Binding Affinity and Mechanisms

Although a direct comparison for the labeled compound is unavailable, extensive research details how unlabeled Griseofulvin interacts with tubulin. The table below summarizes key experimental findings:

Tubulin Type / System Experimental Method Key Finding / Binding Affinity Reference / Context
Bovine Brain Tubulin Fluorometric quenching of tubulin tryptophan fluorescence Binding constant (K) = (1.2 ± 0.19) × 10⁴ M⁻¹. One class of binding site; binding is largely reversible. [1]
Various Human β-tubulin Isotypes Molecular Docking Favorable interaction and significant affinity. Binding energy for Griseofulvin: -6.6 kcal/mol. [2]
Human β-tubulin Isotypes Molecular Docking (Derivatives G1-G5) Lower (more negative) binding energies, ranging from -8.8 to -9.3 kcal/mol, indicating higher affinity than Griseofulvin. [2]
HeLa Cells (Human) In vitro analysis of microtubule dynamic instability Suppressed microtubule dynamics at low concentrations (1–20 μM). IC₅₀ for overall dynamicity: <1 μM. [3]
Goat/Bovine Brain Tubulin In vitro polymerization assay Inhibition of microtubule polymerization requires high concentrations (>100 μM). [3]

Experimental Protocols for Tubulin Binding Studies

Here are the methodologies commonly used in the cited research, which could be applied to compare labeled and unlabeled compounds:

  • Fluorometric Binding Assay [1]: Tubulin is incubated with increasing concentrations of the drug. The quenching of tubulin's intrinsic tryptophan fluorescence is measured. Data is analyzed using methods like Scatchard plots to determine the binding constant and number of binding sites.
  • Molecular Docking and Dynamics Simulations [2] [4] [5]:
    • Structure Preparation: Obtain 3D structures of tubulin from protein data banks.
    • Docking Simulation: Computational programs predict how the drug molecule fits into the tubulin binding pocket.
    • Energy Calculation: The software outputs a binding energy, where more negative values indicate stronger binding.
    • Molecular Dynamics (MD): Simulates the dynamic behavior of the drug-tubulin complex to assess stability.
  • Microtubule Dynamic Instability Assay [3]:
    • In Vitro Setup: Purified tubulin is polymerized into microtubules.
    • Real-Time Observation: Microtubules are observed in real-time using video microscopy.
    • Parameter Quantification: Dynamics are analyzed by measuring growth and shortening rates and frequencies.
    • Dynamicity Calculation: An overall "dynamicity" measure is calculated, and the drug concentration that suppresses it by 50% (IC₅₀) is determined.

Research Implications and Pathways

The primary mechanism by which Griseofulvin exerts its antimitotic effect in human cells is the suppression of microtubule dynamics at concentrations far lower than those required to inhibit bulk microtubule polymerization [3]. The following diagram outlines the established mechanism of action for unlabeled Griseofulvin and potential research pathways for the isotopically labeled compound.

G Griseofulvin Griseofulvin TubulinBinding Binds to Tubulin Griseofulvin->TubulinBinding Mech1 Alters Tubulin Conformation TubulinBinding->Mech1 Mech2 Suppresses Microtubule Dynamic Instability TubulinBinding->Mech2 Outcome1 Disruption of Mitotic Spindle Function Mech1->Outcome1 Mech2->Outcome1 Outcome2 Cell Cycle Arrest at G2/M Phase Outcome1->Outcome2 FinalEffect Inhibition of Cell Division & Induction of Apoptosis Outcome2->FinalEffect

How to Approach the Comparison

Since direct data is unavailable, you may consider these approaches for your research:

  • Use the Labeled Compound as a Tracer: Griseofulvin-13C,d3 is described as a tracer for quantitative analysis [6]. You could use it to track the uptake and distribution of Griseofulvin in cells or tissue samples without interfering with the native binding mechanism.
  • Assume Functional Equivalence: For most practical purposes, isotopic labeling with 13C and deuterium is not expected to significantly alter the biological activity or binding affinity of a drug molecule. The primary use is as an internal standard for analytical methods [6].
  • Conduct New Experiments: To obtain a definitive comparison, you would need to perform the binding assays and molecular dynamics simulations using both the labeled and unlabeled compounds side-by-side under identical experimental conditions.

References

Griseofulvin-13C,d3 Analytical Standard Specifications

Author: Smolecule Technical Support Team. Date: February 2026

Specification Supplier A (Scientificlabs) [1] Supplier B (MedChemExpress) [2] Supplier C (Santa Cruz Biotechnology) [3]
CAS Number 1329612-29-4 1329612-29-4 126-07-8 (unlabeled)
Molecular Formula - C₁₆¹³CH₁₄D₃ClO₆ C₁₆(¹³C)H₁₄D₃ClO₆
Molecular Weight - 356.78 356.78
Purity (HPLC) min. 97% - -
Isotopic Enrichment min. 98% (Deuterium) - -
Melting Range 217 - 222 °C - -
Price £470.23 (10 mg) Price on request $268.00 (1 mg)

Experimental Application and Workflow

Based on the search results, Griseofulvin-13C,d3 is primarily used as an internal standard for quantitative analysis. Its labeled structure allows for precise tracking and measurement, correcting for variations in sample preparation and instrument analysis [2] [3].

The following diagram outlines a typical experimental workflow using this isotopic standard in bioanalytical studies, such as investigating the pharmacokinetics of Griseofulvin.

G SamplePrep Sample Preparation Spiking Spike with Griseofulvin-¹³C,d₃ (Internal Standard) SamplePrep->Spiking Extraction Sample Extraction (e.g., Protein Precipitation) Spiking->Extraction Analysis Instrumental Analysis (LC-MS/MS or NMR) Extraction->Analysis Quant Data Analysis & Quantification Analysis->Quant

The general methodology for its use involves [2] [3]:

  • Sample Preparation: The isotopic standard is added in a known, precise amount to all experimental samples, calibration standards, and quality control samples at the initial stage of preparation.
  • Co-extraction: The standard and the natural Griseofulvin from the sample are processed together through all subsequent steps (like extraction and purification), ensuring they experience the same losses or matrix effects.
  • Instrumental Analysis: The mixture is analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The distinct mass difference (due to ¹³C and deuterium) allows the instrument to differentiate the standard from the analyte.
  • Quantification: The ratio of the signal from the natural Griseofulvin to the signal from the isotopic standard is used for calculation. This ratio compensates for inefficiencies and variations, leading to highly accurate concentration measurements.

Key Considerations for Researchers

  • Primary Use: this compound is intended for research use only and is a powerful tool for tracing and quantifying the parent drug in complex biological matrices [2] [3].
  • Information Gaps: The search results lack direct, experimental head-to-head performance data comparing different vendors' products. Certificates of Analysis (CoA), which provide lot-specific data, are critical for making a final selection [3].
  • Next Steps: To build a thorough comparison guide, I recommend you obtain the latest Certificate of Analysis (CoA) and Safety Data Sheet (SDS) directly from the suppliers for the specific product lot you are considering [1].

References

Griseofulvin-13C d3 method transferability across platforms

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Griseofulvin

The search results provide foundational knowledge about griseofulvin and related research, though they do not contain the specific experimental data you requested.

  • General Properties and Research: Recent scientific reviews detail griseofulvin's history, biosynthesis, and its potential for drug repurposing in areas like cancer and viral infections [1] [2]. These sources confirm its ongoing relevance in scientific research.
  • Formulation Bioavailability: One clinical study from 1982 compared the bioavailability of different griseofulvin formulations (microsize vs. ultramicrosize) in humans [3]. This demonstrates that comparative performance studies for this compound are established in pharmaceutical research. The key finding is summarized below:

| Parameter | Microsize (500 mg) | Ultramicrosize (2x165 mg) | Ultramicrosize (1x330 mg) | | :--- | :--- | :--- | :--- | | Bioequivalence | Reference | Bioequivalent | Bioequivalent | | Conclusion | The study concluded that the single 330 mg ultramicrosize tablet was bioequivalent to the two 165 mg tablets and the 500 mg microsize formulation [3]. |

  • Computational Analysis: Another study used molecular docking and dynamics simulations to investigate the binding of griseofulvin and its derivatives to various SARS-CoV-2 targets and the human ACE2 receptor [4]. This indicates that advanced computational methods are being applied to griseofulvin research. The workflow of such an in-silico study can be generalized as follows:

G Start Start: Define Research Objective P1 Protein and Ligand Structure Preparation Start->P1 P2 Molecular Docking (Virtual Screening) P1->P2 P3 Binding Affinity and Interaction Analysis P2->P3 P4 Molecular Dynamics Simulation P3->P4 P5 Stability and Interaction Evaluation P4->P5 End Conclusion and Reporting P5->End

How to Proceed with Your Research

Since direct data on method transferability for Griseofulvin-13C,d3 is not available, you may need to generate this data through your own experiments. Here are some steps you can take:

  • Consult Official Standards: Check pharmacopeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.) for any existing official methods for griseofulvin. These can serve as a validated starting point for method development and transfer.
  • Develop a Robust Internal Method: If no official method exists, you will need to develop one in-house. Focus on key parameters such as:
    • Chromatography: Column selection, mobile phase composition, and gradient profile.
    • Mass Spectrometry: Ion source parameters, collision energy, and detection settings.
    • Sample Preparation: Extraction efficiency and stability.
  • Design a Pre-Platform Transfer Study: Once an internal method is stable, you can design an experiment to test its transferability. The experimental protocol would involve:
    • Objective: To evaluate the transferability of a developed LC-MS/MS method for this compound across multiple instrumental platforms.
    • Materials: this compound (stable isotope standard); instruments from different vendors (e.g., Sciex, Agilent, Waters, Thermo); identical columns and mobile phases.
    • Methodology: The same analytical method is installed on each platform. A series of experiments are run to assess key performance metrics, which can then be compiled into a comparison table.

Based on this methodology, the data you would aim to collect and structure is illustrated in the table below.

Performance Metric Platform A Platform B Platform C Acceptance Criteria
Retention Time (RSD%) [Data] [Data] [Data] RSD < 1.0%
Peak Area (RSD%) [Data] [Data] [Data] RSD < 5.0%
Signal-to-Noise Ratio [Data] [Data] [Data] S/N > 10
Linearity (R²) [Data] [Data] [Data] R² > 0.99
Carryover [Data] [Data] [Data] < 0.2%

References

×

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Exact Mass

356.0935510 Da

Monoisotopic Mass

356.0935510 Da

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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